Product packaging for Phenelzine(Cat. No.:CAS No. 51-71-8)

Phenelzine

Numéro de catalogue: B1198762
Numéro CAS: 51-71-8
Poids moléculaire: 136.19 g/mol
Clé InChI: RMUCZJUITONUFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenelzine is a primary amine.
This compound, with the formula β-phenylethylhydrazine, is a monoamine oxidase inhibiting antidepressant that is effective in the treatment of panic disorder and social anxiety disorder. It was developed by Parke Davis and originally FDA approved on June 9th, 1961. It is currently approved under prescription by the name of Nardil.
This compound is a Monoamine Oxidase Inhibitor. The mechanism of action of this compound is as a Monoamine Oxidase Inhibitor.
This compound is a monoamine oxidase inhibitor (MAO inhibitor) used in therapy of moderate-to-severe depression. This compound therapy is associated with rare instances of clinically apparent acute liver injury.
This compound is only found in individuals that have used or taken this drug. It is an irreversible non-selective inhibitor of monoamine oxidase. May be used to treat major depressive disorder.Although the exact mechanism of action has not been determined, it appears that the irreversible, nonselective inhibition of MAO by this compound relieves depressive symptoms by causing an increase in the levels of serotonin, norepinephrine, and dopamine in the neuron.
One of the MONOAMINE OXIDASE INHIBITORS used to treat DEPRESSION;  PHOBIC DISORDERS;  and PANIC.
See also: this compound Sulfate (has salt form).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B1198762 Phenelzine CAS No. 51-71-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-phenylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUCZJUITONUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041094
Record name Phenelzine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenelzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014918
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BP: 74 °C at 0.1 mm Hg
Record name Phenelzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenelzine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

1.11e+01 g/L
Record name Phenelzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenelzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014918
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Liquid

CAS No.

51-71-8
Record name Phenelzine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenelzine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenelzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenelzine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenelzine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENELZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O408N561GF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenelzine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenelzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014918
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157-161ºC, Crystals; mp: 174 °C /Phenelzine hydrochloride/, < 25 °C
Record name Phenelzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenelzine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenelzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014918
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical Perspectives and Research Evolution of Phenelzine

Genesis and Early Investigations of Monoamine Oxidase Inhibition

The story of MAOIs as antidepressants begins serendipitously with a different compound, iproniazid (B1672159). wikipedia.orgebsco.com Initially developed for the treatment of tuberculosis, researchers in the early 1950s observed that patients treated with iproniazid experienced significant mood elevation. ebsco.comtaylorandfrancis.comdiscovermagazine.com This unexpected side effect, described as making patients "inappropriately happy," prompted further investigation into its psychiatric applications. wikidoc.org

In 1952, it was discovered that iproniazid's mechanism of action involved the inhibition of monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgtaylorandfrancis.comwho.int This discovery led to the monoamine theory of depression, which posits that a deficiency in these neurotransmitters contributes to depressive symptoms. wikipedia.org

Following the success of iproniazid, the search for other MAOIs with potentially better safety profiles led to the clinical introduction of phenelzine in 1961. drugbank.comnih.gov Like iproniazid, this compound is a non-selective and irreversible MAOI, meaning it inhibits both MAO-A and MAO-B subtypes permanently until new enzyme is synthesized. wikipedia.org

Shifts in Clinical Application and Subsequent Research Renewed Interest

The initial enthusiasm for MAOIs, including this compound, began to wane in the 1960s and 1970s. wikipedia.orgccjm.org This decline was largely due to concerns about serious drug-food and drug-drug interactions. wikipedia.orgnih.govpsychiatryonline.org The "cheese reaction," a hypertensive crisis that can occur when patients on MAOIs consume foods high in tyramine (B21549), became a significant concern. wikipedia.orgpsychiatrictimes.com The introduction of newer classes of antidepressants, such as tricyclic antidepressants (TCAs) and later selective serotonin reuptake inhibitors (SSRIs), which had more favorable side effect profiles, further contributed to the decline in MAOI use. ccjm.orgnih.govpsychiatryonline.orgnih.gov

Despite being relegated to a second or third-line treatment option for many years, interest in this compound and other classic MAOIs has seen a resurgence in recent times. who.intccjm.orgpsychiatrictimes.compsychiatry-psychopharmacology.com This renewed interest is driven by several factors:

Efficacy in Treatment-Resistant Depression: A growing body of evidence suggests that MAOIs, including this compound, can be highly effective for patients with treatment-resistant depression who have not responded to other antidepressants. who.intnih.govpsychiatrictimes.comwho.intscirp.org

Superiority in Atypical Depression: Research has consistently shown that this compound is particularly effective, and often superior to TCAs, in treating atypical depression, a subtype characterized by mood reactivity, increased appetite, and hypersomnia. who.intwho.intavancepsychiatry.compsychiatrist.comjwatch.org

Neuroprotective Properties: More recent research has uncovered potential neuroprotective effects of this compound, independent of its MAO-inhibiting activity. wikipedia.orgresearchgate.netnih.govnih.gov Studies have indicated that this compound and its metabolite, phenylethylidenehydrazine (B3061030) (PEH), can increase levels of the inhibitory neurotransmitter GABA, sequester reactive aldehydes, and influence brain-derived neurotrophic factor (BDNF). researchgate.netnih.govnih.govtandfonline.com These findings have opened up new avenues of research into its potential use in neurodegenerative disorders. researchgate.nettandfonline.com

Broader Therapeutic Potential: this compound has also been investigated for its anxiolytic properties and has shown efficacy in treating panic disorder and social anxiety disorder. researchgate.netnih.govtandfonline.com

Recent meta-analyses and retrospective studies continue to highlight the efficacy of this compound. For instance, a 2021 network meta-analysis found this compound to be a highly effective antidepressant compared to a placebo. who.int Another study underscored its role in preventing recurrence in chronic atypical depression. jwatch.org

Mechanistic Elucidation of Phenelzine S Pharmacological Actions

Monoamine Oxidase System Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer membrane of mitochondria in most cell types throughout the body. wikipedia.orgnih.gov These enzymes play a crucial role in the oxidative deamination and subsequent metabolism of monoamine neurotransmitters and dietary amines. patsnap.comwikipedia.orgnih.gov Two primary isoforms, MAO-A and MAO-B, have been identified, distinguishable by their substrate specificities and inhibitor sensitivities. wikipedia.orgacs.orgsigmaaldrich.com

Table 1: Monoamine Oxidase Isoforms and Their Primary Substrates

MAO IsoformPrimary Endogenous SubstratesOther Substrates
MAO-ASerotonin (B10506), Norepinephrine (B1679862), EpinephrineDopamine (B1211576), Tyramine (B21549), Tryptamine, Kynuramine wikipedia.orgcriver.com
MAO-BPhenethylamine (B48288), BenzylamineDopamine, Tyramine, Tryptamine, Kynuramine wikipedia.orgcriver.com

Irreversible and Non-Selective Monoamine Oxidase A and B Inhibition

Phenelzine is classified as an irreversible and non-selective MAO inhibitor, meaning it inhibits both MAO-A and MAO-B isoforms. wikipedia.orgnih.govpatsnap.compsychiatrictimes.com Unlike reversible inhibitors, this compound forms a stable, covalent bond with the MAO enzymes, rendering them permanently inactive. patsnap.compsychiatrictimes.comed.ac.uk Consequently, the pharmacological effects of this compound persist long after the drug has been eliminated from the body, as the body must synthesize new MAO enzymes to restore their functional levels. wikipedia.orgpatsnap.compsychiatrictimes.com This enzyme resynthesis process can take several weeks. wikipedia.orgpatsnap.com

Enzymatic Inactivation Pathways and Substrate-Enzyme Interactions

This compound, a hydrazine (B178648) derivative, structurally resembles normal MAO substrates due to its phenylethylamine-like moiety. ed.ac.uk During the enzymatic process, when MAO attempts to oxidize this compound, the hydrazine moiety of this compound binds covalently to the enzyme, leading to its irreversible inactivation. ed.ac.uk Research indicates that this compound undergoes enzyme-catalyzed conversion to a diazene (B1210634), which then reacts with oxygen to produce an arylalkyl radical that subsequently reacts with the flavin adenine (B156593) dinucleotide (FAD) prosthetic group of the enzyme, forming an N5 adduct. mdpi.com This covalent modification of the flavin prosthetic group is central to the irreversible inactivation of MAO. mdpi.com The interaction involves the active site of MAO, which is predominantly hydrophobic. wikipedia.org Specific tyrosine residues within the binding pocket (e.g., Tyr398 and Tyr435 in MAO-B, or Tyr407 and Tyr444 in MAO-A) are hypothesized to be crucial for orienting substrates and are involved in inhibitor activity. mdpi.com

Dynamics of Monoamine Neurotransmitter Concentration Augmentation

The irreversible inhibition of MAO-A and MAO-B by this compound prevents the enzymatic breakdown of monoamine neurotransmitters, leading to an elevation in their extracellular concentrations within the synaptic cleft. wikipedia.orgpatsnap.comed.ac.uk This augmentation of neurotransmitter levels is considered the primary mechanism underlying this compound's therapeutic benefits. wikipedia.orgpatsnap.com

Table 2: Effect of this compound on Brain Monoamine Neurotransmitter Levels (Rat Studies)

NeurotransmitterAcute Administration (Increase/Decrease)Chronic Administration (Increase/Decrease)
DopamineIncreased (except hypothalamus, frontal cortex) nih.govIncreased (except hypothalamus) nih.gov
SerotoninIncreased nih.govcdnsciencepub.comIncreased nih.govcdnsciencepub.com
NoradrenalineIncreased nih.govcdnsciencepub.comIncreased nih.govcdnsciencepub.com

Note: Data derived from rat studies and may not directly translate to human effects in all brain regions. nih.govcdnsciencepub.com

Serotonergic System Upregulation

MAO-A is primarily responsible for the metabolism of serotonin (5-hydroxytryptamine). wikipedia.orgacs.orglitfl.com By irreversibly inhibiting MAO-A, this compound prevents the degradation of serotonin, leading to increased levels of this neurotransmitter in the brain. drugbank.comwikipedia.orgnih.govpatsnap.comcancer.goved.ac.uknih.govcdnsciencepub.com Elevated serotonin concentrations are associated with mood regulation and are believed to contribute significantly to this compound's antidepressant and anxiolytic properties. patsnap.comwikipedia.org

Dopaminergic System Modulation

Both MAO-A and MAO-B contribute to the metabolism of dopamine, although MAO-B is particularly active in its breakdown. wikipedia.orgacs.orglitfl.comproteopedia.org The non-selective inhibition of both MAO isoforms by this compound leads to an increase in synaptic dopamine levels. drugbank.comwikipedia.orgnih.govpatsnap.comcancer.goved.ac.uknih.govclevelandclinic.org This modulation of the dopaminergic system plays a role in reward, motivation, and motor control pathways. patsnap.com Additionally, this compound is metabolized to β-phenethylamine (PEA), which acts as a releasing agent for norepinephrine and dopamine, further contributing to their increased synaptic availability. wikipedia.orgwho.int

Trace Amine Neuromodulator Accumulation

The inhibition of monoamine oxidase by this compound prevents the enzymatic breakdown of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. wikipedia.orgpatsnap.com In addition to these classical neurotransmitters, this compound's MAO inhibition also leads to the accumulation of trace amine neuromodulators, including phenethylamine (PEA), tyramine, and tryptamine. wikipedia.orgpsychiatry-psychopharmacology.compsychiatrist.com These trace amines, normally rapidly metabolized by MAO, experience elevated extracellular concentrations following this compound administration. wikipedia.orgencyclopedia.pub The increased levels of these amines can influence the uptake and release of catecholamines and serotonin in nerve endings, thereby altering neurochemistry and neurotransmission. wikipedia.orgdrugbank.com

This compound's Active Metabolites and Their Biological Contributions

Role of β-Phenylethylidenehydrazine (PEH) in Neurochemical Modulation

β-Phenylethylidenehydrazine (PEH) is an active metabolite of this compound, formed via the oxidative deamination of this compound by MAO enzymes. While this compound itself is a potent MAO inhibitor, PEH exhibits only weak MAO-inhibitory activity. nih.govnih.gov However, PEH is a potent inhibitor of gamma-aminobutyric acid transaminase (GABA-T), an enzyme responsible for the catabolism of gamma-aminobutyric acid (GABA). wikipedia.orgualberta.canih.goviiab.menih.govwikipedia.org The inhibition of GABA-T by PEH leads to marked and long-lasting increases in brain GABA levels. ualberta.canih.goviiab.mewikipedia.orgcollectionscanada.gc.ca This elevation in GABA, the major inhibitory neurotransmitter in the mammalian central nervous system, is considered a significant contributor to this compound's anxiolytic and antipanic properties. wikipedia.orgiiab.mewikipedia.orgusask.ca Studies have shown that PEH, like this compound, can elevate brain GABA and alanine (B10760859) levels, and inhibit GABA-T and ALA-T, suggesting that PEH mediates some of this compound's effects on amino acids. nih.govcollectionscanada.gc.ca

Phenethylamine (PEA) Generation and Neurotransmitter Release Mechanisms

This compound has been shown to metabolize into phenethylamine (PEA). wikipedia.org PEA is a natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant. wikipedia.org It functions as a releasing agent for norepinephrine and dopamine, a mechanism similar to that of amphetamine. wikipedia.orgwikipedia.orgspiritpharmacist.com PEA is taken up into vesicles, where it displaces and causes the release of these monoamines, and can also reverse monoamine flux through their respective transporters. wikipedia.orgwikipedia.orgspiritpharmacist.com Under normal circumstances, PEA is rapidly metabolized by monoamine oxidase, but in the presence of an MAOI like this compound, its activity can become more pronounced due to reduced breakdown. wikipedia.org

Beyond Monoamine Oxidase: Inhibition of Other Enzyme Systems

Beyond its primary action on monoamine oxidase, this compound, and its active metabolites, also inhibit other enzyme systems, further contributing to its complex pharmacological profile. wikipedia.orgresearchgate.net

Gamma-Aminobutyric Acid Transaminase (GABA-T) Inhibition and GABAergic System Impact

This compound significantly elevates brain levels of gamma-aminobutyric acid (GABA) by inhibiting the activity of gamma-aminobutyric acid transaminase (GABA-T). wikipedia.orgpsychiatry-psychopharmacology.comdrugbank.comusask.canih.govthetinman.org This inhibition is, at least in part, attributed to its metabolite, β-phenylethylidenehydrazine (PEH). wikipedia.orgualberta.caiiab.mewikipedia.orgcollectionscanada.gc.ca GABA is the principal inhibitory neurotransmitter in the central nervous system, crucial for the suppression of anxiety, stress, and depression. wikipedia.org The increase in GABA concentrations due to GABA-T inhibition is believed to contribute substantially to this compound's antidepressant, and particularly its anxiolytic and antipanic effects, which have been noted as superior to those of some other antidepressants. wikipedia.orgpsychiatry-psychopharmacology.com Research indicates that this compound can increase brain GABA levels up to 3-4 times control values. psychiatry-psychopharmacology.com

Table 1: Effects of this compound and PEH on Brain GABA Levels

CompoundEnzyme InhibitedEffect on Brain GABA LevelsSource
This compoundGABA-TMarked increase wikipedia.orgpsychiatry-psychopharmacology.comdrugbank.comusask.canih.gov
PEHGABA-TPotent increase wikipedia.orgualberta.canih.goviiab.mewikipedia.org

Alanine Transaminase (ALA-T) Inhibition and Alanine Level Alterations

This compound is also known to inhibit alanine transaminase (ALA-T), an enzyme involved in the metabolism of alanine. wikipedia.orgnih.govthetinman.org Acute and chronic administration of this compound has been shown to elevate brain alanine levels in a time- and dose-dependent manner. nih.gov Similar to its effect on GABA, the increase in brain alanine levels can be explained, at least in part, by the inhibitory effect of this compound on ALA-T. nih.gov This elevation in alanine levels and the inhibition of ALA-T are sustained even after 14 days of this compound treatment, leading to a marked increase in extracellular alanine levels. nih.gov While the full consequences of ALA-T inhibition are not entirely understood, some evidence suggests this action of hydrazines, including this compound, may be linked to occasional instances of hepatitis and liver failure. wikipedia.org

Table 2: Effects of this compound and PEH on Brain Alanine Levels and ALA-T Inhibition

CompoundEnzyme InhibitedEffect on Brain Alanine LevelsSource
This compoundALA-TElevated wikipedia.orgdrugbank.comnih.govnih.govthetinman.org
PEHALA-TElevated nih.govcollectionscanada.gc.casciencerepository.org

Interactions with Other Amine-Metabolizing Enzymes

This compound's inhibitory actions extend to several other enzymes involved in amine metabolism, influencing diverse neurochemical pathways.

Primary Amine Oxidase (PAO) this compound has been identified as an inhibitor of primary amine oxidase (PrAO), also known as semicarbazide-sensitive amine oxidase (SSAO) psychiatry-psychopharmacology.comwho.intresearchgate.net. This enzyme, distinct from monoamine oxidases, is implicated in various physiological and pathological processes, including Alzheimer's disease, diabetes, and cardiovascular disease researchgate.net. A key active metabolite of this compound, β-phenylethylidenehydrazine (PEH), also demonstrates strong inhibitory activity against primary amine oxidase researchgate.netnih.gov. Amine oxidase copper containing 3 (AOC3), also known as VAP-1, is a semicarbazide-sensitive amine oxidase with substrate specificity that overlaps with monoamine oxidases guidetopharmacology.org.

Aromatic Amino Acid Decarboxylase (AADC) this compound inhibits aromatic L-amino acid decarboxylase (AADC) drugbank.comresearchgate.netnih.gov. AADC, also known as L-Dopa decarboxylase (DDC), plays a crucial role in the biosynthesis of several neurotransmitters by converting L-DOPA into dopamine guidetopharmacology.orgscholarena.com. Research has shown that this compound inhibits AADC activity in rat brain homogenate with an IC50 of 25 µM nih.gov.

Tyrosine Aminotransferase (TAT) The inhibitory spectrum of this compound also includes tyrosine aminotransferase (TAT) drugbank.comresearchgate.netnih.gov. This enzyme is involved in the catabolism of tyrosine, facilitating its conversion to p-hydroxyphenylpyruvate wikipedia.org. Studies conducted on rat liver homogenates determined the IC50 for TAT inhibition by this compound to be 50 µM nih.gov.

Dopamine β-Hydroxylase (DBH) this compound has been reported to inhibit dopamine β-hydroxylase (DBH) drugbank.comresearchgate.net. DBH is an enzyme responsible for catalyzing the conversion of dopamine to norepinephrine scholarena.comwikipedia.orgontosight.ai. While this compound does not directly bind to the active site of DBH, its inhibition of monoamine oxidase leads to elevated levels of dopamine. This increase in dopamine indirectly reduces the demand for DBH activity, as the synthesis of norepinephrine becomes less dependent on the conversion of dopamine scbt.com.

The inhibitory effects of this compound on these enzymes are summarized in the table below:

EnzymeIC50 (µM)Reference
Aromatic Amino Acid Decarboxylase25 nih.gov
Tyrosine Aminotransferase50 nih.gov

Synaptic Adaptations and Neurotransmission Efficacy

This compound's impact on neurotransmission efficacy is primarily mediated by its ability to modulate synaptic environments, leading to significant adaptations in neurochemical signaling.

As a non-selective and irreversible MAOI, this compound increases the endogenous levels of key monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin, by preventing their enzymatic breakdown drugbank.commims.comed.ac.ukalomedika.com. This accumulation of neurotransmitters within the synaptic cleft results in increased transmitter release during an action potential, thereby enhancing the probability of activating postsynaptic receptors for these neurotransmitters ed.ac.uk. This sustained elevation of monoamines is a fundamental aspect of its therapeutic action.

Beyond its effects on monoamines, this compound also significantly impacts the gamma-aminobutyric acid (GABA) system. It has been shown to elevate brain levels of GABA and alanine, concurrently inhibiting the activity of transaminases responsible for metabolizing these amino acids psychiatry-psychopharmacology.comresearchgate.netnih.govdrugbank.comresearchgate.net. A notable contributor to this GABA-elevating effect is β-phenylethylidenehydrazine (PEH), an active metabolite of this compound, which directly inhibits GABA transaminase (GABA-T) researchgate.netnih.govresearchgate.net. The increase in brain GABA levels is thought to contribute to this compound's anxiolytic properties ed.ac.uk.

Furthermore, chronic administration of this compound has been associated with an increase in brain-derived neurotrophic factor (BDNF) levels psychiatry-psychopharmacology.comheraldopenaccess.us. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity, suggesting that this compound may promote neuroadaptive changes that contribute to its long-term effects.

Neurobiological and Cellular Impact of Phenelzine

Central Nervous System Neurochemical Dynamics

Phenelzine's impact on neurochemical dynamics in the central nervous system is extensive, primarily stemming from its irreversible inhibition of monoamine oxidase enzymes and its influence on amino acid metabolism.

This compound functions as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) wikipedia.orged.ac.uk. By inhibiting these enzymes, this compound prevents the enzymatic breakdown of monoamine neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (noradrenaline), and dopamine (B1211576) nih.govwikipedia.orged.ac.ukdrugbank.com. This inhibition leads to an elevation in the brain levels of these crucial neurotransmitters in the synaptic cleft, thereby increasing their availability to activate postsynaptic receptors wikipedia.orged.ac.ukdrugbank.com.

The accumulation of these catecholamines can lead to increased transmitter release during an action potential, further enhancing neurotransmission ed.ac.uk. Additionally, this compound has a structural similarity to amphetamine, which may contribute to its effects on the uptake and release of dopamine, norepinephrine, and serotonin wikipedia.orgdrugbank.com. The therapeutic response to MAO inhibitors, including this compound, is typically associated with an inhibition of at least 80-85% of monoamine oxidase activity wikipedia.org.

Table 1: Effects of this compound on Key Monoamine Neurotransmitters

NeurotransmitterEffect of this compoundMechanismSnippet Index
Serotonin (5-HT)Elevated brain levelsInhibition of MAO-A and MAO-B, preventing breakdown; potential influence on uptake/release due to structural similarity to amphetamine wikipedia.orged.ac.ukdrugbank.com
Norepinephrine (Noradrenaline)Elevated brain levelsInhibition of MAO-A and MAO-B, preventing breakdown; potential influence on uptake/release due to structural similarity to amphetamine wikipedia.orged.ac.ukdrugbank.com
DopamineElevated brain levelsInhibition of MAO-A and MAO-B, preventing breakdown; potential influence on uptake/release due to structural similarity to amphetamine wikipedia.orged.ac.ukdrugbank.com
Phenylethylamine (PEA)Elevated brain levelsInhibition of MAO; PEA is a this compound metabolite that acts as a releasing agent for norepinephrine and dopamine wikipedia.org

Beyond its effects on monoamines, this compound significantly modulates the balance of excitatory and inhibitory amino acid neurotransmitters, particularly gamma-aminobutyric acid (GABA) and glutamate (B1630785). This compound, or more specifically its metabolite β-phenylethylidenehydrazine (PEH), inhibits gamma-aminobutyric acid transaminase (GABA-T) wikipedia.orgpsychiatry-psychopharmacology.comnih.govresearchgate.net. GABA-T is an enzyme responsible for the metabolism of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system wikipedia.org. By inhibiting GABA-T, this compound leads to a marked and relatively long-lasting elevation of GABA levels in the brain wikipedia.orgdrugbank.comnih.govresearchgate.netresearchgate.net. This increase in GABA is believed to contribute to this compound's anxiolytic properties and its efficacy in treating severe anxiety ed.ac.uk.

This compound also increases brain levels of alanine (B10760859) (ALA) by inhibiting alanine transaminase (ALA-T) wikipedia.orgdrugbank.comnih.govresearchgate.net. Concurrently, studies have shown that this compound and its PEH isomers decrease brain levels of glutamine nih.gov. Glutamine is a precursor to both glutamate and GABA researchgate.net. The delicate balance between GABA and glutamate is crucial for normal brain function, and its disruption is implicated in various psychiatric and neurological disorders, including depression nih.govkarger.com. While this compound elevates GABA, its direct effects on glutamate levels are more complex. Some research suggests that this compound's actions may counteract the deleterious excitotoxic effects of increased glutamate release, which can occur in conditions like stroke nih.govpsychiatry-psychopharmacology.com. This compound also elevates brain levels of ornithine (ORN), an amino acid precursor to glutamate, GABA, and polyamines researchgate.net.

Table 2: Effects of this compound on Key Amino Acid Neurotransmitters/Precursors

Amino AcidEffect of this compoundMechanismSnippet Index
GABAElevated brain levelsInhibition of GABA transaminase (GABA-T) by this compound and its metabolite PEH wikipedia.orged.ac.ukpsychiatry-psychopharmacology.comdrugbank.comnih.govresearchgate.netresearchgate.net
AlanineElevated brain levelsInhibition of alanine transaminase (ALA-T) wikipedia.orgdrugbank.comnih.govresearchgate.net
GlutamineDecreased brain levelsObserved in studies with this compound and PEH isomers; potential secondary reduction due to alanine accumulation nih.govresearchgate.net
OrnithineElevated brain levelsMechanism not fully established; precursor to glutamate, GABA, and polyamines researchgate.net

Neuroplasticity and Neural Circuitry Remodeling

This compound's influence extends to neuroplasticity and the remodeling of neural circuitry, which are critical for long-term adaptive changes in the brain.

Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin crucial for neuronal survival, synaptic function, and synaptic plasticity heraldopenaccess.uswikipedia.org. It plays a significant role in learning, memory, and higher thinking, particularly in areas like the hippocampus and cortex wikipedia.org. Chronic administration of antidepressants, including this compound, has been reported to increase BDNF levels in the brain, particularly in regions such as the frontal cortex and hippocampus nih.govpsychiatry-psychopharmacology.comheraldopenaccess.usmdpi.com. Studies in rats have shown that chronic (21 days) administration of this compound resulted in increased mRNA expression of BDNF in the frontal cortex and hippocampus, and it reversed corticosterone-induced decreases in BDNF expression in these areas nih.gov. This suggests that this compound may counteract stress-induced reductions in BDNF, which are often implicated in the pathophysiology of major depression nih.govmedscape.org.

However, the relationship between this compound, BDNF, and behavioral outcomes can be complex. One study noted that while this compound reduced immobility time in the tail suspension test (an antidepressant-like effect) in mice, it did not reverse decreased BDNF levels caused by promoter IV deficiency and even decreased surviving hippocampal progenitors in both wild-type and BDNF-KIV mice nih.gov. This indicates that the behavioral effects of this compound may not always directly correlate with a detectable increase in hippocampal BDNF levels or neurogenesis driven by promoter IV, but could involve other mechanisms like dendritic reorganization nih.gov.

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time in response to increases or decreases in their activity, a fundamental process underlying learning and memory imrpress.com. This compound's multifaceted actions, including its effects on monoamines and amino acids, contribute to alterations in synaptic plasticity. The elevation of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) due to MAO inhibition can lead to adaptive changes in receptor regulation and sensitivity, influencing synaptic transmission ukzn.ac.za.

Furthermore, the modulation of the GABA-glutamate balance by this compound is directly relevant to synaptic plasticity. An imbalance, such as increased hyperexcitability caused by enhanced glutamatergic transmission and reduced GABAergic tone, has been associated with altered synaptic plasticity karger.comfrontiersin.org. By increasing GABA levels and potentially influencing glutamate activity, this compound may help restore this balance, thereby impacting synaptic function and plasticity nih.govpsychiatry-psychopharmacology.comkarger.com. In animal models, this compound has been shown to improve functional outcomes in mice with experimental autoimmune encephalomyelitis (EAE), a condition linked to inflammation-associated synaptic alterations frontiersin.orgdntb.gov.ua.

Neurogenesis, the process of generating new neurons from neural stem cells, primarily occurs in specific regions of the adult brain, notably the subgranular zone of the dentate gyrus in the hippocampus wikipedia.orgimrpress.comfrontiersin.orgnih.govyale.edu. This process is critical for cognitive function, memory, and emotional regulation imrpress.comyale.edu. Stressful experiences can lead to neuronal loss and atrophy in the hippocampus, while antidepressant treatments are known to counteract these effects and promote neurogenesis yale.edunih.gov.

Chronic administration of antidepressants, including MAO inhibitors like tranylcypromine (B92988) (which shares similar mechanisms with this compound in MAO inhibition), has been shown to increase the number of neurons in the adult hippocampus yale.edunih.gov. These new neurons integrate into existing hippocampal circuitry and may enhance its functional capacity imrpress.comnih.gov. The ability of antidepressants to promote neuronal growth and survival is often linked to their effects on neurotrophic factors like BDNF, which supports the differentiation and survival of neurons wikipedia.orgnih.gov.

While chronic antidepressant treatment generally promotes cell proliferation and neuronal survival in the hippocampus, some studies on this compound specifically have presented nuanced findings. For instance, one study observed that this compound decreased the surviving hippocampal progenitors in both wild-type and BDNF-KIV mice, despite exhibiting antidepressant-like behavioral effects nih.gov. This suggests that while this compound contributes to neurobiological changes that alleviate depressive symptoms, the precise mechanisms underlying its impact on neurogenesis and neuronal survival can be complex and may involve pathways beyond a direct increase in hippocampal progenitor cells in all contexts nih.gov. Nevertheless, the broader consensus in research on MAO inhibitors and antidepressants points towards a role in fostering neuroplastic changes that include aspects of neuronal growth and survival, contributing to their therapeutic efficacy heraldopenaccess.usyale.edunih.gov.

Table 3: this compound's Influence on Neuroplasticity and Neurogenesis-Related Factors

FactorEffect of this compoundResearch Finding/MechanismSnippet Index
BDNF ExpressionIncreased (chronic administration)Elevated mRNA expression in frontal cortex and hippocampus; reversal of corticosterone-induced decrease nih.govpsychiatry-psychopharmacology.comheraldopenaccess.usmdpi.com
Synaptic PlasticityAlterations/ModulationInfluences monoamine and amino acid balance, potentially restoring excitatory-inhibitory balance; improves outcomes in models with synaptic alterations karger.comukzn.ac.zafrontiersin.org
Neuronal Growth/SurvivalContributes to changesAntidepressants generally promote new cell growth and increase neuron numbers in hippocampus; some specific this compound studies show complex effects on progenitors nih.govyale.edunih.gov
NeurogenesisPromotes (indirectly/complex)Chronic antidepressant treatment increases neurogenesis in the dentate gyrus; specific this compound effects on progenitors can be nuanced nih.govnih.govyale.edunih.gov

Regulation of Autoreceptor Desensitization

The therapeutic efficacy of monoamine oxidase inhibitors, including this compound, is not solely attributed to the immediate inhibition of MAO and the subsequent increase in monoamine neurotransmitter levels. A crucial adaptive response involves the desensitization of autoreceptors. Autoreceptors, such as 5-HT1A and 5-HT1B subtypes, are located on the somatodendritic regions and axon terminals of monoaminergic neurons, respectively, and typically inhibit neurotransmitter release. csic.espsychiatry-psychopharmacology.com

Chronic administration of MAOIs like this compound leads to sustained increases in serotonin levels in the somatodendritic area of serotonergic neurons, which in turn causes the desensitization of somatodendritic 5-HT1A autoreceptors. psychiatry-psychopharmacology.com This desensitization reduces the inhibitory feedback on neuronal impulse flow, leading to increased release of serotonin from axon terminals. psychiatry-psychopharmacology.com Similarly, noradrenergic neurons also show a transient decrease in firing rate followed by recovery, indicating a desensitization of their somatic autoreceptors. nih.gov This adaptive process, where neurons become less sensitive to their own neurotransmitters, is thought to be a contributing factor to the delayed onset of the full therapeutic effects observed with this compound and other antidepressants. wikipedia.orgpsychiatry-psychopharmacology.comnih.gov

Neuroprotective and Neurorescue Properties

This compound has demonstrated significant neuroprotective and neurorescue properties in various preclinical models, including those of cerebral ischemia, traumatic brain injury (TBI), and multiple sclerosis. wikipedia.orgresearchgate.netnih.govdrugbank.compsychiatry-psychopharmacology.comualberta.canih.govresearcher.life These effects are attributed to several mechanisms beyond its MAO inhibitory action, encompassing reactive aldehyde sequestration, attenuation of oxidative stress, and preservation of mitochondrial function. researchgate.netnih.govpsychiatry-psychopharmacology.com

Mechanisms of Reactive Aldehyde Sequestration (e.g., Acrolein, 4-Hydroxynonenal)

A key neuroprotective mechanism of this compound involves its ability to scavenge highly reactive and neurotoxic aldehydes, such as acrolein and 4-hydroxynonenal (B163490) (4-HNE). researchgate.netnih.govpsychiatry-psychopharmacology.comualberta.canih.govuky.edupurdue.edu These aldehydes are detrimental byproducts of lipid peroxidation and other metabolic processes, and their accumulation can lead to significant cellular damage, including disruption of protein and cell membrane function, and mitochondrial failure. nih.govuky.edupsychiatry-psychopharmacology.com

This compound, possessing a hydrazine (B178648) functional group, can covalently bind to these neurotoxic carbonyls, thereby preventing their harmful interactions with cellular proteins. nih.govnih.govuky.edu Studies have shown that this compound and its active metabolite, β-phenylethylidenehydrazine (PEH), are effective at sequestering various reactive aldehydes in vitro, including acrolein, malondialdehyde, methylglyoxal, and formaldehyde. researchgate.netnih.govualberta.cad-nb.infoualberta.ca This sequestration prevents the formation of protein adducts that render cellular proteins non-functional. nih.govuky.edu

For instance, in models of traumatic brain injury, this compound treatment has been shown to attenuate aldehyde accumulation, although sometimes insignificantly, and to protect against aldehyde-mediated mitochondrial damage. nih.govnih.govsci-hub.se In mouse cortical neurons, both this compound and PEH attenuated acrolein-induced toxicity in a dose-dependent manner. ualberta.cad-nb.info Furthermore, this compound has been shown to mitigate motor deficits in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, by neutralizing acrolein. iu.edu

Table 1: Reactive Aldehydes Sequestered by this compound and its Metabolite

Reactive AldehydeSource/ContextImpact on Cells
AcroleinLipid peroxidation, oxidative stress, inflammation uky.edupurdue.edupsychiatry-psychopharmacology.comNeuronal damage, mitochondrial dysfunction, neuropathic pain, protein adduct formation uky.edupurdue.edupsychiatry-psychopharmacology.com
4-Hydroxynonenal (4-HNE)Lipid peroxidation, oxidative stress nih.govuky.eduMitochondrial dysfunction, protein adduct formation nih.govuky.edu
MalondialdehydeLipid peroxidation ualberta.capsychiatry-psychopharmacology.comIncreased amyloid-β oligomer/protofibril formation d-nb.info
MethylglyoxalMetabolism of polyamines, primary amine oxidase psychiatry-psychopharmacology.comualberta.caIncreased amyloid-β oligomer/protofibril formation d-nb.info
FormaldehydeMetabolism of polyamines, primary amine oxidase psychiatry-psychopharmacology.comualberta.caNeurotoxicity, protein adduct formation psychiatry-psychopharmacology.comualberta.ca

Attenuation of Oxidative Stress and Lipid Peroxidation-Mediated Damage

This compound's neuroprotective effects extend to attenuating oxidative stress and damage mediated by lipid peroxidation. researchgate.netnih.govresearcher.lifenih.govuky.edumdpi.com Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a significant role in the pathogenesis of various neurological disorders. purdue.edu Lipid peroxidation is a key contributor to this damage, leading to the formation of neurotoxic aldehydes. nih.govuky.edu

This compound can ameliorate oxidative stress by several mechanisms:

Reducing formation of reactive metabolites: this compound may reduce the formation of reactive metabolites, such as aldehydes, hydrogen peroxide, and ammonia/ammonia derivatives, which are produced by the interaction of monoamine oxidase with biogenic amines. nih.gov

Direct scavenging: Its hydrazine structure allows it to directly scavenge reactive oxygen species and reduce oxidative stress induced by lipid peroxidation byproducts. nih.govmdpi.com

Inhibition of primary amine oxidase: this compound and its metabolite PEH can inhibit primary amine oxidase (PrAO), an enzyme that catalyzes the formation of toxic aldehydes and whose activity is increased in conditions like Alzheimer's disease. researchgate.netnih.govualberta.caualberta.ca

Research findings indicate that this compound significantly decreases lipid peroxidative damage in plasma and platelets caused by peroxynitrite, a reactive nitrogen species that induces oxidative damage. nih.govnih.gov It also inhibits the formation of carbonyl groups and 3-nitrotyrosine (B3424624) in plasma and platelet proteins, which are markers of oxidative damage. nih.gov In animal models of traumatic brain injury, this compound treatment has been shown to reduce markers of oxidative damage. uky.edu

Mitochondrial Bioenergetics and Functional Preservation

Mitochondrial dysfunction is a hallmark of neurodegenerative processes and acute brain injuries, leading to reduced ATP production, excessive ROS generation, and impaired calcium buffering. nih.govuky.edunih.govresearchgate.net this compound has been shown to preserve mitochondrial bioenergetics and function, contributing significantly to its neuroprotective profile. nih.govuky.edunih.govresearchgate.netnih.gov

This compound administration has been demonstrated to significantly improve mitochondrial respiration, a critical process for ATP synthesis, in various experimental models. nih.govuky.edunih.govnih.gov In studies involving traumatic brain injury (TBI) in rats, this compound treatment preserved mitochondrial bioenergetics at 24 and 72 hours post-injury. nih.govnih.gov This preservation was observed in both synaptic and non-synaptic mitochondrial populations, with synaptic mitochondria showing a more robust response to this compound treatment. nih.govsci-hub.se

The protective effects on mitochondrial respiration are linked to this compound's ability to scavenge lipid peroxidation-derived aldehydes like 4-HNE and acrolein. researcher.lifenih.govuky.edu These aldehydes can bind to mitochondrial proteins, leading to oxidative damage and exacerbating mitochondrial dysfunction. nih.govuky.edu Pre-treatment of isolated cortical mitochondria with this compound prior to 4-HNE exposure in vitro protected mitochondria against aldehyde-mediated damage, including the prevention of respiratory depressant effects on mitochondrial complex I and II oxygen consumption. nih.govresearchgate.net

Table 2: Impact of this compound on Mitochondrial Respiration Post-TBI (Rat Model)

Time Post-InjuryMitochondrial RespirationSignificance (vs. Vehicle)Reference
24 hoursSignificantly improvedp < 0.05 nih.govnih.gov
72 hoursSignificantly improvedp < 0.05 nih.govnih.gov

Mitochondrial calcium buffering capacity is crucial for maintaining cellular calcium homeostasis and preventing excitotoxicity. nih.govresearchgate.netfrontiersin.org Impaired mitochondrial calcium handling can trigger cell death pathways. researchgate.net this compound administration has been shown to improve mitochondrial calcium buffering capacity. nih.govuky.edunih.gov

In experimental TBI models, this compound treatment improved mitochondrial Ca2+ buffering capacity compared to vehicle-treated animals at 24 hours post-injury. nih.govnih.gov This suggests that this compound helps damaged mitochondria maintain their ability to regulate calcium levels, thereby contributing to cellular integrity and survival. nih.govuky.edunih.gov

Advanced Research on Therapeutic Applications of Phenelzine

Psychiatric Disorder Pathophysiology and Treatment

Phenelzine is utilized in the treatment of specific types of depression and has demonstrated effectiveness in patients characterized clinically as "nonendogenous," "atypical," or "neurotic" drugbank.comnih.govdrugs.com. While it is a recognized treatment for major depressive disorder, it is generally reserved for patients who have not responded to other antidepressant medications due to its profile and the necessity of dietary restrictions drugs.commedlineplus.gov.

Major Depressive Disorder Subtypes

This compound has shown particular utility in certain subtypes of major depressive disorder, especially those that are resistant to more common treatments.

Atypical depression, characterized by mood reactivity (mood brightens in response to positive events) along with at least two other symptoms such as hypersomnia, hyperphagia (increased appetite or weight gain), leaden paralysis (a sensation of heavy, leaden limbs), or chronic interpersonal rejection sensitivity, has shown a preferential response to MAOIs like this compound psychiatrictimes.comjwatch.orgnih.govpsychiatrist.comavancepsychiatry.comnih.gov. Early studies in the 1980s and 1990s consistently supported the superiority of this compound over tricyclic antidepressants (TCAs) in treating atypical depression psychiatrictimes.comjwatch.orgnih.govpsychiatrist.com.

For instance, a study randomized 119 patients with atypical depression to this compound, imipramine (B1671792) (a TCA), or placebo. The response rates were 71% for this compound, 50% for imipramine, and 28% for placebo, indicating this compound's significant superiority over placebo and a trend towards superiority over imipramine psychiatrictimes.compsychiatrist.com. Another study reported response rates of 83% for this compound, 50% for imipramine, and 19% for placebo in patients with atypical depression, with the difference between this compound and imipramine being statistically significant (P = .005) psychiatrictimes.com. This compound has been considered the "gold standard" in achieving high response rates in nearly two-thirds of patients with atypical depression nih.gov.

Table 1: Response Rates in Atypical Depression Treatment Studies

Treatment GroupResponse Rate (%) (Liebowitz et al. psychiatrictimes.compsychiatrist.com)Response Rate (%) (Quitkin et al. psychiatrictimes.com)
This compound7183
Imipramine5050
Placebo2819

Studies also suggest that continuing MAOIs may be necessary to maintain ongoing remission in chronic atypical depression jwatch.org.

This compound is an FDA-approved indication for the management of treatment-resistant depression (TRD), typically considered a late-line or last-line pharmacological treatment nih.govwho.int. TRD is characterized by a lack of adequate response to initial antidepressant trials who.intwho.int. MAOIs, including this compound, are recognized for their effectiveness in severe and treatment-resistant depressions phillyintegrative.comwho.intscirp.org.

Research indicates that this compound can lead to substantial improvements in depressive symptoms in TRD patients who have not responded to other medications, including selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) scirp.org. A case report highlighted a patient with longstanding major depressive disorder, resistant to multiple regimens, who achieved a 65% reduction in Hamilton Depression Rating Scale (HDRS) score (from 26 to 9) and a 66% reduction in Beck Depression Inventory (BDI) score (from 35 to 12) after being initiated on this compound scirp.org. Another patient experienced a 61% reduction in HDRS and a 58% reduction in BDI scirp.org.

Table 2: this compound Efficacy in Treatment-Resistant Depression (Case Studies)

PatientBaseline HDRS ScorePost-Treatment HDRS ScoreHDRS Reduction (%)Baseline BDI ScorePost-Treatment BDI ScoreBDI Reduction (%)
Patient 126965351266
Patient 2281161331458

While the evidence base for this compound in TRD is sometimes considered limited due to the age of the drug and lack of modern randomized controlled trials, some studies provide evidence for its efficacy essentialmeds.org. For instance, a 2012 prospective study observed that the use of MAOIs, including this compound, was associated with remission in inpatients with TRD essentialmeds.org.

This compound has been explored in the management of bipolar depression. While it is not FDA-approved for bipolar disorder, some research suggests its potential utility drugbank.comnih.govwikipedia.orgdrugs.com. A post-hoc analysis of a double-blind study comparing placebo, imipramine, and this compound in depressed outpatients found no significant differences in response rates between bipolar-II patients and unipolar patients nih.gov. In this specific analysis, antidepressant monotherapy, including this compound, was found to be a safe and effective treatment for bipolar-II depression, with no patients developing manic symptoms requiring discontinuation or mood stabilizer augmentation nih.gov. However, it is noted that this compound may unmask bipolar disorder or result in a swing from a depressive to a manic phase in manic-depressive states drugs.compfizer.commims.com. Therefore, screening for bipolar disorder risk is crucial before initiating this compound therapy drugs.compfizer.com.

Anxiety Spectrum Disorder Research

This compound is also effective in the treatment of anxiety spectrum disorders, including panic disorder and social anxiety disorder drugbank.comnih.govphillyintegrative.comwikipedia.orgmentalhealth.compsychiatry-psychopharmacology.com. Its anxiolytic properties are considered significant wikipedia.org.

This compound is effective in treating panic attacks and is regarded by some as a treatment of choice for panic disorders drugbank.commentalhealth.comnih.gov. Its anxiolytic effects are believed to be mediated, at least in part, by increasing gamma-aminobutyric acid (GABA) levels in the brain wikipedia.orgnih.govcancer.govpsychiatry-psychopharmacology.comjpn.ca. This compound and its metabolite phenylethylidenehydrazine (B3061030) (PEH) inhibit GABA transaminase (GABA-T), leading to an increase in GABA concentrations wikipedia.orgnih.govcancer.gov.

Research in animal models has demonstrated that this compound acutely produces a clear anxiolytic effect in the elevated plus-maze, an animal model sensitive to anxiolytics nih.gov. An effective dose of this compound was associated with more than a two-fold increase in whole brain levels of GABA nih.gov. This suggests a unique mechanism for its anxiolytic effects, distinct from classical benzodiazepines which enhance GABA-A receptor affinity for GABA nih.gov.

Table 3: this compound's Effect on GABA Levels in Rat Brain

This compound Dose (mg/kg)Change in Whole Brain GABA LevelsAnxiolytic Effect in Elevated Plus-Maze
15>2-fold increaseClear anxiolytic effect
5.1No significant changeIneffective
Social Anxiety Disorder Pathophysiology and Efficacy

Social Anxiety Disorder (SAD) is characterized by a significant fear of negative evaluation in social or performance situations, often leading to avoidance of feared social interactions. cambridge.org The underlying pathophysiology is thought to involve imbalances in neurotransmitter systems. This compound, by inhibiting monoamine oxidase, elevates the concentrations of serotonin, dopamine (B1211576), and norepinephrine (B1679862) in the brain. conquersocialanxiety.com Serotonin is associated with well-being, while dopamine contributes to pleasure and motivation. clevelandclinic.orgconquersocialanxiety.com The increased levels of these neurotransmitters can have a calming effect on the brain, potentially dampening hyperactivity within neural circuits implicated in anxiety. conquersocialanxiety.com

Multiple double-blind, placebo-controlled trials have consistently demonstrated the efficacy of this compound in the treatment of SAD, leading to both symptomatic and functional improvement. cambridge.orgpsychiatryonline.org Research has shown this compound to be effective in reducing social anxiety symptoms. conquersocialanxiety.com In one study, this compound therapy was found to be superior to cognitive-behavioral group therapy (CBGT) on certain measures after 6 and 12 weeks of treatment. ebbp.org Continued responders to this compound treatment maintained their gains during a 6-month continuation phase, with about half remaining well for 6 months after discontinuation. psychiatrist.com

Table 1: Select Studies on this compound Efficacy in Social Anxiety Disorder

Study TypePatient PopulationKey FindingsReference
Double-blind, Placebo-Controlled TrialsIndividuals with Social Anxiety DisorderConsistent efficacy in reducing symptoms and improving functional outcomes. cambridge.orgpsychiatryonline.org
Comparative StudyPatients with Social PhobiaThis compound therapy was superior to Cognitive-Behavioral Group Therapy (CBGT) on some measures after 6 and 12 weeks. ebbp.org
Open Studies/Case ReportsTreatment-resistant Social Phobic PatientsPreliminary efficacy observed, suggesting this compound as an efficient alternative when first-line drugs are ineffective. scielo.br
Generalized Anxiety Disorder Studies

While monoamine oxidase inhibitors (MAOIs) are a class of medications used to treat various anxiety disorders, including social anxiety disorder and panic disorder, specific detailed studies focusing solely on this compound's efficacy in Generalized Anxiety Disorder (GAD) are not as extensively documented in the provided literature as for Social Anxiety Disorder. ontosight.aiclevelandclinic.org Antidepressants, generally, may be prescribed for GAD. medicalnewstoday.com

Other Neuropsychiatric Conditions

Obsessive-Compulsive Disorder (OCD) Investigations

The serotonin system is considered a key component in the pathogenesis and treatment of Obsessive-Compulsive Disorder (OCD). oup.com Increased platelet monoamine oxidase activity has been observed to correlate with increased symptom severity in OCD. oup.com Early case reports and a placebo-controlled crossover study have suggested the efficacy of MAO-A inhibitors, including this compound, in the treatment of OCD. oup.com

A 12-week double-blind clinical trial involving 30 patients with DSM-III diagnosed OCD compared this compound and clomipramine (B1669221). Both drug groups showed significant improvement in obsessive symptoms, with no significant difference observed between them. capes.gov.brcambridge.org Another double-blind study compared placebo, this compound, and fluoxetine (B1211875) in 54 adults with OCD. In this study, fluoxetine demonstrated significantly lower Yale-Brown Obsessive Compulsive Scale (Y-BOCS) scores than placebo at weeks 6 and 10, and lower scores than this compound at week 10. soton.ac.uk However, an open-label pilot study sequentially treating six OCD patients with fluoxetine, this compound, and tranylcypromine (B92988) reported no improvement in OCD symptoms attributable to the pharmacotherapy, although three patients subsequently showed major improvement with behavioral therapy techniques. umich.edupsu.edu In a study of nine treatment-resistant OCD patients, three experienced marked clinical improvement (greater than 35% improvement on Y-BOCS) with this compound, three showed some improvement (15-34.9%), and three exhibited minimal or no improvement (less than 15%). soton.ac.uk

Table 2: Select Studies on this compound in Obsessive-Compulsive Disorder

Study TypePatient PopulationKey FindingsReference
Double-blind Clinical Trial30 patients with DSM-III OCDSignificant improvement in obsessive symptoms in both this compound and clomipramine groups; no significant difference between them. capes.gov.brcambridge.org
Double-blind Study54 adults with OCDFluoxetine was significantly better than placebo at weeks 6 and 10, and better than this compound at week 10 on Y-BOCS scores. soton.ac.uk
Open-label Pilot Study6 patients with OCDNo improvement in OC symptoms attributable to this compound, fluoxetine, or tranylcypromine pharmacotherapy. umich.edupsu.edu
Treatment-Resistant Study9 treatment-resistant OCD patients3 showed marked improvement (>35% Y-BOCS), 3 some improvement (15-34.9%), and 3 minimal/no improvement (<15%). soton.ac.uk
Post-Traumatic Stress Disorder (PTSD) Mechanisms

Monoamine oxidase inhibitors were among the first classes of agents to be investigated in randomized controlled trials for the treatment of Post-Traumatic Stress Disorder (PTSD). oup.com The enzyme monoamine oxidase A is involved in the deamination of norepinephrine and serotonin, neurotransmitters that have been implicated in the pathophysiology of PTSD. oup.com

Evidence for this compound's efficacy in treating PTSD is mixed. One 5-week crossover randomized controlled trial reported no significant differences, with over half of the participants withdrawing during the study while receiving this compound. oup.com Conversely, a placebo-controlled comparison involving 60 male combat veterans demonstrated a significant decrease in the score on the self-rated Impact of Event Scale (IES), a primary PTSD symptom severity scale, after three weeks of treatment with this compound. oup.com

Table 3: Select Studies on this compound in Post-Traumatic Stress Disorder

Study TypePatient PopulationKey FindingsReference
5-week Crossover RCTPTSD patientsNo significant differences detected; high withdrawal rate (7/13) during this compound treatment. oup.com
Placebo-controlled Comparison60 male combat veterans with PTSDSignificant decrease in PTSD symptom severity (IES score) after 3 weeks of this compound treatment. oup.com
Bulimia Nervosa Treatment Approaches

Antidepressants, including MAOIs, are recognized as beneficial in the treatment of bulimia nervosa, often leading to a reduction in binge eating and purging behaviors. withinhealth.comeatingdisorderhope.comaafp.org It is hypothesized that disruptions in neural pathways and serotonin imbalances may contribute to bulimia nervosa, and MAOIs work by increasing the availability of neurotransmitters in the brain. withinhealth.comeatingdisorderhope.com

Table 4: Select Studies on this compound in Bulimia Nervosa

Study TypePatient PopulationKey FindingsReference
Double-blind Trial (Walsh et al., 1984)20 bulimic women of normal weightThis compound group had significantly fewer binges; 5/9 this compound patients ceased binging, 4/9 reduced by ≥50%. ijper.orgresearchgate.net
Double-blind, Placebo-Controlled Trial50 women with bulimia nervosaThis compound superior to placebo in reducing binge frequency (64% vs 5%) and cessation of bingeing (35% vs 4%). researchgate.net
Efficacy StudyBulimia Nervosa patientsThis compound found more effective than placebo in reducing binge eating (64% vs 5%). aafp.org
Efficacy Study24 BN patients with comorbid atypical depressionThis compound led to greater improvement in depressive and bulimic symptoms compared to imipramine or placebo. jpsychopathol.it
Selective Mutism in Pediatric Cohorts

This compound has been investigated for its potential use in selective mutism in pediatric patients, although the existing data remains equivocal. nih.gov Case reports and small studies have explored its application. For instance, two reports described the successful treatment of four children, aged 5 to 7 years, diagnosed with selective mutism using this compound at doses ranging from 30 to 60 mg/day. researchgate.net These children exhibited anxiety and extreme shyness, and had family histories of anxiety and shyness. researchgate.net One case report detailed a 7-year-old girl with selective mutism who began speaking freely in school and the community after 16 weeks of this compound treatment. ed.govnih.gov The observed efficacy in some cases was reported after 7 to 12 weeks of therapy, which may be attributed to serotonin-mediated reductions in anxiety. researchgate.net A systematic review noted symptomatic improvement in all four children treated with this compound across two reports, but highlighted the limitations of the literature due to small sample sizes and the absence of comparative trials. researchgate.net

Table 5: Select Studies/Reports on this compound in Selective Mutism

Study TypePatient PopulationKey FindingsReference
Case Reports / Small Studies4 children (ages 5-7) with selective mutismSuccessful treatment reported with this compound (30-60 mg/day); children were anxious/shy with family history of anxiety. researchgate.net
Case Report7-year-old girl with selective mutismChild was speaking freely in school and community after 16 weeks of this compound treatment. ed.govnih.gov
Systematic ReviewChildren with Selective MutismSymptomatic improvement found in 4/4 children treated with this compound, but evidence limited by small numbers and lack of comparative trials. researchgate.net

Neurological and Neurodegenerative Disorder Research

This compound has demonstrated encouraging findings in animal models of stroke, spinal cord injury, traumatic brain injury, and multiple sclerosis, as well as exhibiting potential in reducing the effects of toxins on dopaminergic neurons and showing anticonvulsant actions wikipedia.orgwikipedia.orgciteab.com. These properties underscore its relevance in addressing the complex pathophysiology of various central nervous system (CNS) conditions.

Traumatic Brain Injury (TBI) Models and Neuroprotective Interventions

Traumatic brain injury (TBI) is characterized by mitochondrial dysfunction and lipid peroxidation (LP), leading to the production of neurotoxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE) and acrolein guidetopharmacology.orgmims.com. Research indicates that this compound acts as an aldehyde scavenger, protecting mitochondrial function and reducing oxidative damage following TBI guidetopharmacology.orgmims.comwikipedia.org.

In in vitro studies, this compound pre-treatment significantly prevented mitochondrial dysfunction and oxidative modification of mitochondrial proteins induced by exogenous 4-HNE or acrolein in isolated rat brain cortical mitochondria mims.com. This protective effect was attributed to its carbonyl-scavenging properties, as a structurally similar MAOI lacking the hydrazine (B178648) group (pargyline) did not share this effect mims.com.

In vivo studies using a controlled cortical impact (CCI)-TBI model in rats demonstrated that this compound treatment significantly attenuated mitochondrial respiratory dysfunction and led to a significant increase in cortical tissue sparing at 72 hours post-injury mims.com. It preserved both synaptic and non-synaptic mitochondrial bioenergetics, with synaptic mitochondria showing a more robust response guidetopharmacology.org. This compound administration also improved mitochondrial Ca2+ buffering capacity and mitochondrial membrane potential parameters wikipedia.org.

Study Model Intervention Key Findings Reference
Rat Cortical Mitochondria (in vitro) This compound pre-treatment against 4-HNE or Acrolein Prevented mitochondrial dysfunction and oxidative modification of proteins. mims.com
Controlled Cortical Impact (CCI)-TBI (rat model) This compound administration post-injury Attenuated mitochondrial respiratory dysfunction; increased cortical tissue sparing; preserved synaptic and non-synaptic mitochondrial bioenergetics; improved mitochondrial Ca2+ buffering capacity. guidetopharmacology.orgmims.comwikipedia.org

Stroke and Cerebral Ischemia Studies

This compound has shown robust neuroprotective effects in animal models of stroke and transient forebrain ischemia wikipedia.orgthegoodscentscompany.comthegoodscentscompany.comwikipedia.orgciteab.comciteab.comwikipedia.orgfishersci.no. Its neuroprotective actions in this context are primarily linked to its ability to modulate the GABA-glutamate balance and to sequester reactive aldehydes.

Ischemia-reperfusion brain injury is associated with a significant increase in reactive aldehyde concentrations in the penumbra area fishersci.no. This compound's hydrazine function is capable of sequestering these toxic aldehydes, thereby contributing to neuroprotection fishersci.no. Furthermore, this compound and its metabolite PEH elevate brain GABA levels, which can counteract the excitotoxicity associated with excessive glutamate (B1630785) release that occurs during stroke wikipedia.orgthegoodscentscompany.comciteab.comciteab.com.

Study Model Mechanism/Intervention Key Findings Reference
Gerbil Model of Transient Forebrain Ischemia Modulation of GABA-glutamate balance; sequestration of reactive aldehydes Robust neuroprotection; reduction of neuronal cell loss. wikipedia.orgthegoodscentscompany.comciteab.comciteab.comfishersci.no
General Cerebral Ischemia (preclinical studies) Inhibition of MAO; elevation of GABA; sequestration of aldehydes; inhibition of PrAO Demonstrated neuroprotective effects. thegoodscentscompany.comwikipedia.orgwikipedia.org

Spinal Cord Injury Research and Outcomes

In models of spinal cord injury (SCI), this compound has demonstrated beneficial effects, including the reduction of acrolein levels and the mitigation of pain wikipedia.orgthegoodscentscompany.comguidetopharmacology.orgfishersci.ca. Acrolein, a neurotoxin found in cigarette smoke, has been shown to intensify neuropathic pain after SCI in rats, and this compound, as an acrolein scavenger, reduced this intensified pain behavior fishersci.ca.

Beyond aldehyde scavenging, this compound has been observed to promote functional recovery after mouse SCI. Studies have shown that its administration improved hind limb function, reduced astrogliosis, and promoted axonal regrowth/sprouting nih.gov. These effects are thought to be partly mediated by this compound's ability to upregulate L1 expression in the spinal cord and stimulate L1-mediated intracellular signaling cascades, alongside modulating pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α during the acute phase of inflammation nih.gov.

Study Model Intervention Key Findings Reference
Rat SCI (Acrolein-induced pain) This compound as acrolein scavenger Reduced intensified neuropathic pain. fishersci.ca
Mouse SCI (Severe thoracic compression) This compound administration Improved hind limb function; reduced astrogliosis; promoted axonal regrowth/sprouting; upregulated L1 expression; decreased pro-inflammatory cytokines. nih.gov

Multiple Sclerosis Models and Potential Benefits

This compound has shown promising results in experimental autoimmune encephalomyelitis (EAE) models, which serve as an animal model for multiple sclerosis (MS) wikipedia.orgthegoodscentscompany.comwikipedia.orgciteab.comnih.govnih.govnih.govnih.gov. Many symptoms in MS are linked to alterations in key neurotransmitter levels nih.gov.

In EAE mice, this compound treatment has been reported to delay the onset of clinical signs, reduce disease severity in the chronic phase, and lead to substantial improvements in exploratory behavior nih.govnih.gov. It also ameliorated locomotor function and exhibited antinociceptive effects nih.gov. These benefits are thought to stem from this compound's capacity to normalize levels of serotonin, norepinephrine, dopamine, and GABA within the spinal cord, brain, and brainstem, which possess anti-inflammatory properties citeab.comnih.gov. While this compound normalized neurotransmitter levels and pre-synaptic excitatory synaptic densities, it did not show differences in T cell infiltration, microglia/macrophage reactivity, demyelination, or axonal injury in treated spinal cords in some studies thegoodscentscompany.comnih.gov.

Study Model Intervention Key Findings Reference
Experimental Autoimmune Encephalomyelitis (EAE) (mouse model) This compound administration Delayed disease onset; reduced disease severity; improved exploratory behavior and locomotor function; normalized serotonin, norepinephrine, dopamine, and GABA levels in CNS; exhibited antinociceptive effects. citeab.comnih.govnih.govnih.gov

Parkinson's Disease Models and Dopaminergic Neuron Protection

Research suggests this compound's potential in Parkinson's disease (PD) models, particularly concerning the protection of dopaminergic neurons wikipedia.orgthegoodscentscompany.com. The accumulation of toxic aldehydes is implicated in the early stages of PD development, with acrolein co-localizing with α-synuclein in substantia nigra neurons of PD patients and enhancing α-synuclein oligomerization wikipedia.org.

This compound, acting as an aldehyde scavenger, has been reported to reduce several adverse effects of neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) in PC12 cells, which are used as a model for dopaminergic neurons thegoodscentscompany.com. This suggests a direct protective effect on these vulnerable neurons wikipedia.org. The neuroprotective effects of aldehyde scavengers, including this compound, have been explored in the context of mitigating motor deficits in PD models thegoodscentscompany.comwikipedia.org.

Study Model Mechanism/Intervention Key Findings Reference
PC12 cells (neurotoxin MPP+ model) This compound as aldehyde scavenger Reduced adverse effects of MPP+; protected dopaminergic neurons. thegoodscentscompany.com
Parkinson's Disease Models (general) Aldehyde scavenging Mitigation of motor deficits; potential for protection against neurotoxin-induced damage. thegoodscentscompany.comwikipedia.org

Potential Anticonvulsant Actions and Mechanisms

This compound has demonstrated potential anticonvulsant actions wikipedia.orgciteab.com. A primary mechanism contributing to this effect is its ability to significantly elevate brain levels of gamma-aminobutyric acid (GABA) wikipedia.orgwikipedia.orgiiab.methegoodscentscompany.comwikipedia.orgwikipedia.orgnih.gov. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in suppressing neuronal excitability iiab.menih.gov. By inhibiting GABA transaminase (GABA-T), the enzyme responsible for GABA breakdown, this compound leads to a marked and long-lasting increase in brain GABA concentrations wikipedia.orgiiab.methegoodscentscompany.comwikipedia.orgnih.gov. This elevation of GABA is thought to counteract the excitotoxicity that can contribute to seizure activity thegoodscentscompany.com.

Action Mechanism Related Neurotransmitter Reference
Anticonvulsant Inhibition of GABA-T; elevation of brain GABA levels GABA wikipedia.orgwikipedia.orgiiab.methegoodscentscompany.comwikipedia.orgciteab.comwikipedia.orgnih.gov

Pharmacological Interactions and Associated Mechanistic Insights

Drug-Drug Interaction Mechanisms

The potential for drug-drug interactions with phenelzine is extensive, necessitating careful medication reconciliation before and during therapy. nih.gov These interactions stem from both pharmacodynamic and pharmacokinetic mechanisms.

A significant and potentially life-threatening interaction occurs when this compound is co-administered with other serotonergic agents. nih.gov This combination can precipitate serotonin (B10506) syndrome, a toxidrome resulting from excessive serotonergic activity in the central and peripheral nervous systems. nih.gov The pathophysiology of serotonin syndrome involves the overstimulation of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govmdpi.com

This compound, by inhibiting MAO-A, prevents the metabolic breakdown of serotonin, leading to increased presynaptic concentrations of this neurotransmitter. nih.govclevelandclinic.org When combined with other drugs that enhance serotonin levels through different mechanisms, the risk of developing serotonin syndrome is markedly elevated. nih.gov These mechanisms include:

Increased Serotonin Release: Agents like amphetamines and their derivatives can increase the presynaptic release of serotonin. nih.gov

Inhibition of Serotonin Reuptake: Selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and tricyclic antidepressants (TCAs) block the reuptake of serotonin from the synaptic cleft. clevelandclinic.orgoup.com

Direct Receptor Agonism: Some drugs, such as buspirone, act as agonists at serotonin receptors. mdpi.com

The concurrent use of this compound with these agents leads to a synergistic and dangerous increase in synaptic serotonin, which can manifest as a spectrum of clinical findings ranging from mild tremors and diaphoresis to severe hyperthermia, seizures, and death. nih.govnih.govclevelandclinic.org Cases of serotonin syndrome have been reported even with this compound monotherapy, suggesting a delicate balance in serotonin regulation. mdpi.comnih.gov

Table 1: Serotonergic Agents Interacting with this compound

Drug Class Examples Interaction Mechanism
Selective Serotonin Reuptake Inhibitors (SSRIs) Fluoxetine (B1211875), Paroxetine, Sertraline, Citalopram Inhibition of serotonin reuptake clevelandclinic.orgoup.com
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Venlafaxine, Duloxetine Inhibition of serotonin and norepinephrine (B1679862) reuptake clevelandclinic.org
Tricyclic Antidepressants (TCAs) Amitriptyline (B1667244), Imipramine (B1671792) Inhibition of serotonin and norepinephrine reuptake oup.com
Other MAOIs Tranylcypromine (B92988), Isocarboxazid (B21086) Additive inhibition of serotonin metabolism nih.gov
Opioid Analgesics Tramadol, Meperidine, Fentanyl Weak serotonin reuptake inhibition and/or increased serotonin release mdpi.commedscape.com
Central Nervous System (CNS) Stimulants Amphetamine, Methylphenidate Increased serotonin release texas.gov
Triptans Sumatriptan, Rizatriptan 5-HT1B/1D receptor agonists oup.com

| Herbal Supplements | St. John's Wort | Inhibition of serotonin reuptake nih.gov |

This compound potentiates the effects of sympathomimetic substances, which can lead to hypertensive crises. drugs.com Sympathomimetic agents mimic the effects of endogenous catecholamines like norepinephrine and epinephrine. derangedphysiology.com They can be classified as direct-acting (acting on adrenergic receptors), indirect-acting (promoting the release of endogenous catecholamines), or mixed-acting. derangedphysiology.comnih.gov

The interaction with indirect-acting sympathomimetics is particularly hazardous. nih.govdrugs.com By inhibiting MAO, this compound increases the storage of norepinephrine in adrenergic neurons. drugs.com When an indirect-acting sympathomimetic agent such as ephedrine (B3423809) or pseudoephedrine is introduced, it triggers the release of these augmented stores of norepinephrine, leading to a synergistic and potentially severe hypertensive reaction. drugs.comnih.gov

Direct-acting sympathomimetics, such as phenylephrine, also have their pressor effects potentiated by this compound, although to a lesser extent than indirect-acting agents. nih.gov This potentiation is thought to be due to an enhanced response of adrenergic receptors. nih.gov

Table 2: Sympathomimetic Agents Interacting with this compound

Type of Sympathomimetic Examples Consequence of Interaction
Indirect-Acting Amphetamines, Cocaine, Methylphenidate, Ephedrine, Pseudoephedrine Severe hypertensive reactions, hyperpyrexia nih.govtexas.govdrugs.com
Direct-Acting Phenylephrine, Norepinephrine, Epinephrine Potentiation of vasopressor effects nih.govnih.gov

| Mixed-Acting | Dopamine (B1211576) | Potentiation of sympathomimetic effects drugs.com |

This compound can enhance the effects of central nervous system (CNS) depressants, leading to additive sedation and impairment of cognitive and motor skills. mayoclinic.org This synergistic effect occurs with a range of substances that slow down the nervous system. mayoclinic.org The exact mechanism for this potentiation is not fully elucidated but is believed to involve the generalized CNS depressant effects of both this compound and the co-administered agent.

Concurrent use with alcohol and opioids is strongly discouraged. nih.gov The combination of this compound and meperidine has been associated with severe reactions, including seizures, delirium, circulatory collapse, hyperpyrexia, coma, and death. nih.gov

Table 3: CNS Depressants Interacting with this compound

Drug/Substance Class Examples Potential Synergistic Effects
Alcohol Ethanol Increased drowsiness, impaired coordination mayoclinic.org
Opioids Morphine, Codeine, Hydrocodone Increased sedation, respiratory depression medscape.commayoclinic.org
Benzodiazepines Diazepam, Lorazepam, Alprazolam Enhanced sedation, dizziness mayoclinic.org
Barbiturates Phenobarbital Increased CNS depression mayoclinic.org
Antihistamines Diphenhydramine Additive drowsiness, anticholinergic effects medscape.commayoclinic.org

| Anesthetics | General and some dental anesthetics | Potentiation of CNS depressant effects mayoclinic.org |

This compound's interactions with the cytochrome P450 (CYP) enzyme system are complex. While its primary mechanism is MAO inhibition, this compound, as a hydrazine (B178648) derivative, has been shown to be a mechanism-based inactivator of several CYP enzymes. nih.govnih.gov This inactivation is irreversible and appears to involve the destruction of the heme component of the enzyme. nih.gov

In vitro studies have demonstrated that this compound can inactivate multiple CYP isoforms, with a notable potency towards CYP2C19 and CYP3A4. nih.govnih.gov This suggests a potential for this compound to impair the metabolic clearance of drugs that are substrates for these enzymes, potentially leading to increased plasma concentrations and adverse effects of the co-administered drug. However, the clinical significance of these in vitro findings is still being fully established. nih.gov

Drug-Food Interactions: Tyramine (B21549) and Hypertensive Crisis Etiology

One of the most well-known and dangerous interactions associated with this compound is the "cheese reaction," a hypertensive crisis precipitated by the ingestion of tyramine-rich foods. nih.govnih.gov Tyramine is an indirect-acting sympathomimetic amine that is normally metabolized and inactivated by MAO-A in the gut and liver. drugs.comnih.gov

When a patient is taking this compound, the inhibition of MAO-A allows for the systemic absorption of tyramine. drugs.com Once in circulation, tyramine is taken up into adrenergic nerve terminals where it displaces stored norepinephrine, leading to a massive release of this neurotransmitter. drugs.com This surge in norepinephrine causes a rapid and severe increase in blood pressure, which can lead to intracranial hemorrhage and death. nih.gov

The amount of tyramine in foods can vary significantly, with aged, fermented, pickled, or smoked foods generally containing higher levels. nih.govnih.gov Even a relatively small oral dose of tyramine can be sufficient to cause a significant increase in blood pressure in a patient taking an MAOI. nih.gov

Table 4: Foods with High Tyramine Content

Food Category Examples
Aged Cheeses Cheddar, Swiss, Blue cheese, Camembert, Brie nih.gov
Cured Meats Salami, Pepperoni, Bologna, Smoked or pickled fish nih.gov
Fermented Foods Sauerkraut, Kimchi, Tofu (fermented) nih.gov
Certain Beans Fava beans (broad beans) nih.gov
Yeast Extracts Marmite, Vegemite nih.gov

| Alcoholic Beverages | Tap beer, Red wine nih.gov |

Interactions with Vitamin Metabolism (e.g., Vitamin B6 Pathways)

This compound has been linked to a deficiency in vitamin B6 (pyridoxine). nih.govnih.gov The hydrazine structure of this compound is thought to be responsible for this interaction. this compound can react with pyridoxal (B1214274) phosphate (B84403), the active form of vitamin B6, to form a pyridoxal-hydrazine complex. researchgate.net This complex is inactive and prevents pyridoxal phosphate from acting as a crucial coenzyme in numerous metabolic pathways, including the synthesis of neurotransmitters like GABA. wikipedia.org

Studies have shown that patients taking this compound have significantly reduced plasma levels of pyridoxal phosphate. nih.govresearchgate.net While symptoms of peripheral neuropathy due to vitamin B6 deficiency have not been consistently reported in these patients, the potential for this interaction exists. nih.gov This interference with vitamin B6 metabolism could theoretically impact the long-term efficacy of the drug, as vitamin B6 is essential for the production of the very neurotransmitters that this compound aims to increase. reddit.com

Off-Target Enzyme Inhibition and Related Effects (e.g., Aldehyde Dehydrogenase 2)

Inhibition of GABA-Transaminase (GABA-T)

A substantial body of research has demonstrated that this compound is a potent inhibitor of GABA-T, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govelsevierpure.com This inhibition leads to a significant elevation of GABA levels in the brain. nih.govnih.gov

Mechanism: Unlike many other antidepressants, this compound's ability to inhibit GABA-T is a distinct pharmacological action. nih.gov This effect is also attributed to its active metabolite, β-phenylethylidenehydrazine (PEH), which is a novel and potent inhibitor of GABA-T. nih.gov Studies in rat models have shown that both this compound and PEH are considerably more potent than the anticonvulsant vigabatrin (B1682217) at inhibiting GABA-T and subsequently increasing brain GABA concentrations. nih.gov

Research Findings: Short-term experiments have demonstrated a dose-dependent inhibition of GABA-T in the whole brain of rats following this compound administration. nih.gov Time-response studies revealed that at a dose of 15 mg/kg, the inhibition of GABA-T remained relatively constant for 1 to 8 hours, with a 23% inhibition still present 24 hours after administration. nih.gov Long-term (28-day) studies also confirmed that among several antidepressants tested, only this compound was capable of inhibiting GABA-T and elevating GABA levels in the rat frontal cortex. nih.gov

Inhibition of Primary Amine Oxidase (PrAO)

This compound and its metabolite PEH also inhibit Primary Amine Oxidase (PrAO). nih.gov This enzyme is a copper-containing transmembrane glycoprotein. In some tissues, its membrane-bound form is known as Vascular Adhesion Protein-1 (VAP-1), which is involved in leukocyte migration at sites of inflammation. nih.gov PrAO is also known as semicarbazide-sensitive amine oxidase (SSAO). researchgate.net The inhibition of this enzyme may contribute to this compound's complex pharmacological actions, including potential anti-inflammatory effects. nih.govresearchgate.net

Interaction with Aldehydes and Aldehyde Dehydrogenase 2 (ALDH2)

Aldehyde Dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for the detoxification of various endogenous and exogenous aldehydes, converting them into less harmful carboxylic acids. researchgate.netscbt.com Aldehydes are highly reactive and potentially toxic molecules that can cause cellular damage if they accumulate. nih.gov

While the prompt specifically requests information on the inhibition of ALDH2, current research highlights a different but related mechanism for this compound. Instead of directly inhibiting the ALDH2 enzyme, this compound and its metabolite PEH appear to act by sequestering or "trapping" reactive aldehydes. nih.gov This includes harmful aldehydes such as malondialdehyde, acrolein, and 4-hydroxynonenal (B163490) (4-HNE), which are products of lipid peroxidation and implicated in neurodegenerative processes. nih.gov By binding to these aldehydes, this compound effectively neutralizes them, preventing them from causing damage to DNA, proteins, and cell membranes. nih.gov This sequestration of toxic aldehydes is considered a component of this compound's neuroprotective effects. nih.gov

The table below summarizes the off-target enzymatic and related effects of this compound based on research findings.

Enzyme/MoleculeEffect of this compound/MetabolitesKey Research Findings
GABA-Transaminase (GABA-T)InhibitionDose-dependent inhibition leads to elevated brain GABA levels. The effect is long-lasting, with significant inhibition remaining 24 hours post-administration. nih.gov The metabolite PEH is also a potent GABA-T inhibitor. nih.gov
Primary Amine Oxidase (PrAO) / VAP-1InhibitionThis compound and its metabolite PEH inhibit PrAO, which may contribute to anti-inflammatory and other pharmacological effects. nih.govresearchgate.net
Reactive Aldehydes (e.g., malondialdehyde, 4-HNE)SequestrationThis compound and PEH directly bind to and neutralize toxic aldehydes, preventing cellular damage. This is a neuroprotective mechanism distinct from enzyme inhibition. nih.gov

Methodologies and Analytical Approaches in Phenelzine Research

In Vitro Experimental Systems

In vitro studies provide controlled environments to investigate phenelzine's direct interactions with enzymes, cellular responses, and molecular pathways.

This compound is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), inhibiting both MAO-A and MAO-B isoforms, with a slight preference for MAO-A. wikipedia.org This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), increasing their levels in the brain. wikipedia.orgmdpi.com

Beyond MAO, this compound also inhibits gamma-aminobutyric acid transaminase (GABA-T), leading to a marked and long-lasting increase in brain GABA levels. researchgate.netpsychiatry-psychopharmacology.comresearchgate.netniscpr.res.in This effect is significant as elevated GABA levels can counteract excitotoxicity, which is implicated in neurodegeneration following conditions like stroke. psychiatry-psychopharmacology.com Studies have shown that this compound's metabolite, β-phenylethylidenehydrazine (PEH), may be responsible for the observed increase in GABA, as pretreatment with another MAO inhibitor can abolish this compound's GABA-elevating effect but not PEH's. researchgate.net

This compound has also been investigated for its inhibitory properties against Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme involved in gene silencing. researchgate.netacs.orgnih.govmdpi.com Research has shown that this compound is a moderately potent, mechanism-based inactivator of LSD1, forming a covalent adduct with its FAD cofactor. researchgate.net Analogues of this compound have been designed and synthesized to explore their LSD1 inhibitory properties, with some demonstrating considerable potency and selectivity for LSD1 over MAO-A and MAO-B. acs.orgacs.org

While this compound has been reported to inhibit other enzymes like tyrosine aminotransferase, aromatic amino acid decarboxylase, and dopamine β-hydroxylase, specific detailed research findings on its direct inhibition of ALA-T (Alanine Aminotransferase) are less prominently highlighted in the provided search results. drugbank.com

The table below summarizes this compound's inhibitory effects on key enzymes:

Enzyme TargetThis compound's EffectMechanism/NotesReferences
MAO-AIrreversible InhibitionPrevents breakdown of monoamines (serotonin, norepinephrine, dopamine) wikipedia.orgmdpi.com
MAO-BIrreversible InhibitionPrevents breakdown of monoamines (serotonin, norepinephrine, dopamine) wikipedia.orgmdpi.com
GABA-TInhibitionLeads to increased brain GABA levels; potentially mediated by PEH metabolite researchgate.netpsychiatry-psychopharmacology.comresearchgate.netniscpr.res.in
LSD1InhibitionMechanism-based inactivator, forms covalent adduct with FAD cofactor; this compound analogues show selectivity researchgate.netacs.orgnih.govmdpi.comacs.org
ALA-TInhibition (less prominent in results)Reported to inhibit various transaminases, but specific detailed research on ALA-T is less highlighted. researchgate.netdrugbank.com

Cellular models are crucial for understanding this compound's effects at a more granular level, particularly concerning neuroprotection and toxicity. This compound has demonstrated neuroprotective effects in various in vitro settings. For instance, in PC12 cells treated with the neurotoxin MPP⁺, this compound has been reported to reduce several adverse effects. researchgate.net It has also been shown to reduce lipid peroxidative damage induced by peroxynitrite in plasma and platelet proteins. researchgate.net

Furthermore, this compound and its metabolite PEH have been found to attenuate the reduction in viability of cultured mouse cortical neurons produced by acrolein, a toxic reactive aldehyde. nih.govualberta.cad-nb.info This neuroprotective action is partly attributed to this compound's ability to sequester reactive aldehydes such as acrolein, malondialdehyde, and 4-hydroxynonenal (B163490) (4-HNE). researchgate.netnih.govualberta.canih.gov

In terms of toxicity, studies have evaluated this compound's impact on acetaminophen (B1664979) (APAP)-induced toxicity in HepG2 human liver hepatocellular cells. Research indicated that this compound treatment significantly reduced caspase 3/7 activation, cytochrome c release, and H2O2 generation, suggesting a protective role against APAP-induced oxidative stress, although it had minimal effect on nitric oxide (NO) and glutathione (B108866) (GSH) levels. researcher.life Pathway enrichment analysis in these studies has also revealed potential connections between APAP toxicity and this compound metabolism. researcher.life

Beyond these, global transcriptome analysis has been employed to understand this compound-mediated gene signatures in cellular models, such as T cell transcriptomes. researchgate.net These analyses can identify genes that are upregulated or downregulated following this compound treatment, providing insights into its effects on cellular pathways related to various conditions, including T cell exhaustion, activation, and memory. researchgate.net

To identify and characterize this compound's protein targets beyond its known enzymatic inhibitions, advanced proteomic techniques are utilized. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic platform that employs active site-directed chemical probes to discover and characterize functional amino acids in proteins based on their enhanced reactivity. researchgate.netnih.govnih.govresearchgate.net

Researchers have focused on mapping the chemical reactivity of organohydrazine probes that mimic this compound using ABPP. researchgate.netnih.govupenn.edu Unlike classical ABPP probes that target nucleophilic amino acids, hydrazine (B178648) probes are designed to capture electrophilic enzyme cofactors and post-translational modifications. upenn.edu This "reverse-polarity" ABPP (RP-ABPP) approach has been instrumental in identifying non-MAO protein targets of this compound with hydrazine-sensitive activities, which were not previously known. nih.govresearchgate.net

These studies have shown that this compound-based probes can map proteome-wide and tissue-specific target engagement of the drug in vivo. researchgate.netnih.govnih.gov In addition to engaging MAO-A and MAO-B, which are associated with its known therapeutic mechanism, these probes have captured other members of the flavoenzyme family and even the N-terminal glyoxylyl group of Secernin-3 (SCRN3), indicating its biochemical activity in the brain. researchgate.netnih.gov This methodology aids in disentangling molecular (off)targets and pharmacological mechanisms for therapeutic development, especially for proteins previously considered "undruggable." researchgate.netnih.govupenn.edu

In Vivo Animal Models

In vivo animal models are critical for evaluating the physiological and behavioral effects of this compound in a complex biological system, particularly in the context of neurological and psychiatric disorders.

Rodent models are widely used to study the effects of this compound on affective and anxiety disorders, leveraging behavioral paradigms that mimic aspects of these conditions.

For depression, the Forced Swim Test (FST) is a common model. Chronic administration of this compound has been shown to efficiently prolong the struggling time of "SwLo" (Swim Low) rats in the FST, a phenotype associated with depression-like behavior. mdpi.com This suggests an antidepressant-like effect. Other models, such as the reserpine-induced depression model, which induces depression-like behavior by depleting monoamines, are also relevant for studying MAO inhibitors like this compound. mdpi.com Furthermore, chronic this compound treatment in male C57BL/6 mice has been shown to increase hypothalamic-pituitary activity, adrenocortical responsiveness to ACTH, and decrease glucocorticoid feedback efficacy, which may be relevant to atypical depression. oup.com

In the context of anxiety disorders, the mouse defense test battery (MDTB) and elevated plus-maze (EPM) are frequently employed. nih.govscielo.brscielo.br In the MDTB, this compound has been shown to produce a significant reduction in avoidance distance after chronic treatment, consistent with an anti-panic-like action. nih.gov It also displayed weak anxiolytic-like effects by increasing risk assessment responses. nih.gov These behavioral changes were associated with a dramatic increase in serotonin (5-HT) levels, with slight increases in dopamine (DA) and norepinephrine (NE). nih.gov While the EPM is a widely used model for anxiety, some antidepressant treatments, including this compound, may show inconsistent results or require chronic administration to produce anxiolytic effects. scielo.brscielo.br

This compound has demonstrated promising neuroprotective effects in various in vivo models of neurodegenerative diseases and traumatic injuries.

In models of cerebral ischemia, this compound has shown neuroprotective and neurorescue properties. researchgate.netnih.govpsychiatry-psychopharmacology.comniscpr.res.inualberta.cad-nb.info Studies in gerbil models of transient forebrain ischemia have reported that this compound can reduce neuronal loss and exert marked neurorescue effects, often correlated with pronounced increases in brain GABA levels. psychiatry-psychopharmacology.comd-nb.info

For Traumatic Brain Injury (TBI), this compound has been extensively studied. In rat controlled cortical impact (CCI) TBI models, early post-injury administration of this compound has been shown to reduce brain mitochondrial respiratory failure and increase cortical tissue sparing. researchgate.netnih.govresearchgate.netmdpi.comnih.gov this compound's ability to scavenge reactive carbonyls like 4-hydroxynonenal (4-HNE) and acrolein, which are produced during lipid peroxidation following TBI, contributes to its protective effects by mitigating oxidative damage and mitochondrial dysfunction. nih.govmdpi.comnih.gov Studies have indicated that this compound treatment preserves both synaptic and non-synaptic mitochondrial bioenergetics, with synaptic mitochondria showing a more robust response. nih.gov

In Spinal Cord Injury (SCI) models, this compound has also exhibited neuroprotective and analgesic effects. researchgate.netnih.govresearchgate.netnih.govresearcher.life In a rat SCI contusion model, this compound was found to reduce acrolein levels and significantly attenuate neuropathic pain behaviors across acute, delayed, and chronic administration schedules. nih.gov It also improved tissue preservation after SCI. nih.gov The mechanism is linked to its acrolein-scavenging properties, similar to its role in TBI. nih.govpurdue.edu

This compound has also shown clinical improvement in animal models of multiple sclerosis (MS), specifically Experimental Autoimmune Encephalomyelitis (EAE), by delaying EAE onset and reducing disease severity, although it did not reduce inflammatory or demyelinating lesions. researchgate.netresearchgate.net This effect might be related to the normalization of 5-HT levels in the spinal cord. researchgate.net

The table below summarizes key findings from in vivo animal models:

Animal ModelDisorder/InjuryKey Findings with this compound TreatmentReferences
Rodent (e.g., SwLo rats)DepressionProlongs struggling time in Forced Swim Test, indicating antidepressant-like effects. mdpi.com
Rodent (e.g., Swiss mice)Anxiety/Panic DisorderReduces avoidance distance in MDTB, shows anxiolytic-like effects, associated with increased 5-HT levels. nih.gov
GerbilCerebral IschemiaReduces neuronal loss, exerts neurorescue effects, increases brain GABA levels. researchgate.netnih.govpsychiatry-psychopharmacology.comniscpr.res.ind-nb.info
Rat (CCI TBI)Traumatic Brain Injury (TBI)Reduces brain mitochondrial respiratory failure, increases cortical tissue sparing, scavenges reactive aldehydes (4-HNE, acrolein). researchgate.netnih.govresearchgate.netmdpi.comnih.gov
RatSpinal Cord Injury (SCI)Reduces acrolein levels, attenuates neuropathic pain, improves tissue preservation. researchgate.netnih.govresearchgate.netnih.govresearcher.lifepurdue.edu
MouseExperimental Autoimmune Encephalomyelitis (EAE) (MS model)Delays disease onset, reduces severity, normalizes 5-HT levels in spinal cord. researchgate.netresearchgate.net

Oncological Animal Models (e.g., Prostate Cancer Xenograft Models)

This compound has been investigated in oncological animal models, particularly prostate cancer (PCa) xenograft models, due to the established role of monoamine oxidase A (MAOA) in cancer progression. Studies have shown that MAOA influences prostate cancer growth and metastasis in preclinical models. researchgate.netacs.org High MAOA expression in PCa tissues correlates with worse clinical outcomes in patients. researchgate.netjci.org

Pharmacological inhibition of MAOA activity, including through the use of this compound, has been demonstrated to reduce or even eliminate prostate tumor growth and metastasis in PCa xenograft mouse models. acs.orgjci.org For instance, the MAOA-dependent HIF1α/VEGF-A/FOXO1/TWIST1 pathway, which is activated in high-grade PCa specimens, can be targeted by MAOA knockdown to reduce tumor growth and metastasis. jci.org this compound, as a nonselective MAO-A inhibitor, has shown promising activity in reversing enzalutamide (B1683756) resistance in castration-resistant prostate cancer in preclinical settings. acs.org

A pilot study in patients with biochemical recurrent castrate-sensitive prostate cancer demonstrated that this compound exhibited antitumor activity, with 11 out of 20 patients showing a measurable reduction in prostate-specific antigen (PSA) levels after 12 weeks of treatment. The highest PSA decline observed was 74% in one patient. oncnursingnews.com

Table 1: Summary of this compound's Effects in Prostate Cancer Xenograft Models

Model TypeKey FindingMechanism/TargetReference
PCa Xenograft Mouse ModelsReduced or eliminated prostate tumor growth and metastasisPharmacological inhibition of MAOA activity acs.orgjci.org
PCa Xenograft Mouse ModelsReversal of enzalutamide resistance in castration-resistant PCaMAO-A inhibition acs.org

Neurochemical Quantification Techniques (e.g., High-Performance Liquid Chromatography-Mass Spectrometry)

Neurochemical quantification techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), are crucial for analyzing this compound and its metabolites, as well as their effects on neurotransmitter levels in biological samples. These techniques allow for the precise measurement of this compound concentrations and changes in monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their deaminated metabolites. nih.govresearchgate.net

A highly sensitive LC-MS/MS method has been developed and validated for the quantification of this compound in human plasma. This method involves derivatization of this compound using pentafluorobenzaldehyde, followed by solid-phase extraction. The LC-MS/MS system operates in multiple reaction-monitoring mode using electrospray ionization. This validated method has a lower limit of quantitation of 0.51 ng/mL and a linear response range of 0.51-25.2 ng/mL, making it suitable for pharmacokinetic studies in humans. nih.gov

HPLC-MS/MS is also widely used to quantify monoamine neurotransmitters and their metabolites in various biological samples, including brain tissue, cerebrospinal fluid, blood, and urine. researchgate.netmdpi.com These methods are essential for understanding the neurochemical changes induced by this compound, such as its impact on GABA levels via its metabolite phenylethylidenehydrazine (B3061030) (PEH). wikipedia.org

Table 2: Applications of HPLC-MS/MS in this compound Research

Application AreaAnalyte(s)Key Analytical FeaturesReference
PharmacokineticsThis compound (PZ)Derivatization with pentafluorobenzaldehyde, solid-phase extraction, LC-MS/MS (MRM mode), LLOQ 0.51 ng/mL nih.gov
Neurochemical ProfilingMonoamine neurotransmitters (e.g., dopamine, serotonin, noradrenaline, epinephrine) and metabolitesLC-MS/MS for simultaneous determination in human blood and urine; good linearity and recovery researchgate.net
MAO Activity AssayKynuramine, 4-hydroxyquinoline, MPTP, MPDP+, MPP+RP-HPLC-DAD-fluorescence, mass spectrometry for MAO A and B activity and inhibition researchgate.net

Behavioral Phenotyping in Animal Models

Behavioral phenotyping in animal models is employed to assess the effects of this compound on various behaviors, particularly those related to anxiety and panic. These models are designed to screen for anxiolytic and anti-panic drug effects by exposing subjects to natural threats or associated situations. nih.govjapsonline.com

Studies using the mouse defense test battery (MDTB) have investigated the behavioral effects of this compound. Acute administration of this compound did not significantly modify defensive behaviors. However, chronic treatment with this compound (e.g., 10 and 30 mg/kg daily for 14 days) resulted in a significant reduction in avoidance distance when mice were confronted with a rat, indicating an anti-panic-like action. This compound also displayed weak anxiolytic-like effects by increasing risk assessment responses in constrained situations. These behavioral changes were correlated with a dramatic increase in serotonin (5-HT) levels, particularly after chronic treatment, while dopamine (DA) and norepinephrine (NE) levels increased only slightly. nih.gov

Behavioral phenotyping cores provide state-of-the-art facilities for studying animal behavior, offering validation of assays, testing of pharmacological manipulations, and guidance on data interpretation. iu.edu Common tests used in anxiety research include the elevated plus-maze, light/dark box, and open-field tests, although their utility and validity are subjects of ongoing discussion. researchgate.net

Clinical Research Design and Evaluation

Clinical research involving this compound utilizes various study designs and evaluation modalities to assess its efficacy, safety, and underlying mechanisms in human populations.

Randomized Controlled Trials and Observational Study Designs

Randomized Controlled Trials (RCTs) are a cornerstone of clinical research, where participants are randomly allocated to intervention or control groups to evaluate treatment effectiveness under ideal conditions. ox.ac.ukcochrane.org Observational studies, such as case-control and cohort studies, measure intervention effectiveness in real-world scenarios without direct manipulation. ox.ac.ukcochrane.orgceemjournal.org

This compound has been evaluated in RCTs for conditions such as social anxiety disorder and chronic fatigue syndrome. For instance, a randomized, double-blind, placebo-controlled trial for social anxiety disorder found this compound to be superior to pill placebo on various measures. Response rates at week 12 were 54.3% for this compound compared to 33.3% for placebo, with remission rates of 22.9% for this compound versus 7.4% for placebo. nih.gov Another randomized, double-blind, placebo-controlled study investigated low-dose this compound in chronic fatigue syndrome, observing a significant pattern of improvement in symptoms, illness severity, mood, and functional status in the this compound group compared to placebo. nih.gov

While RCTs are considered the gold standard for establishing efficacy due to their ability to minimize bias through randomization and blinding, observational studies provide valuable insights into real-world effectiveness and long-term outcomes. ox.ac.ukcochrane.org

Table 3: Examples of Clinical Study Designs for this compound

Study DesignConditionKey Findings (this compound vs. Control)Reference
Randomized Controlled TrialSocial Anxiety DisorderSuperior to placebo in response and remission rates (e.g., 54.3% response vs. 33.3% placebo at week 12) nih.gov
Randomized Controlled TrialChronic Fatigue SyndromeSignificant improvement in symptoms, illness severity, mood, and functional status compared to placebo nih.gov
Open-label Single Arm Clinical TrialBiochemical Recurrent Castrate-Sensitive Prostate CancerAntitumor activity, 11/20 patients showed PSA decline researchgate.netoncnursingnews.com

Neuroimaging Modalities in this compound Studies (e.g., fMRI, PET)

Neuroimaging modalities, such as functional Magnetic Resonance Imaging (fMRI) and Positron Emission Tomography (PET), are utilized in this compound studies to investigate its effects on brain activity, metabolism, and neurotransmitter systems. These techniques provide dynamic snapshots of brain function and can help identify neural circuitry underlying various conditions. kcl.ac.ukresearchgate.net

While specific studies directly linking this compound to fMRI or PET findings were not extensively detailed in the search results, neuroimaging, in general, has been crucial in understanding the neurophysiological substrates of psychiatric disorders like depression, for which this compound is prescribed. frontiersin.org PET, for example, can be used to visualize and quantify MAO-A expression, which is relevant given this compound's mechanism of action. acs.org The development of PET tracers for MAO-A inhibitors, including those related to this compound, aims to offer non-invasive tools for visualizing and quantifying highly aggressive prostate cancer. acs.org

Table 4: Neuroimaging Modalities and Their Relevance in this compound Research

ModalityPrincipleRelevance to this compound ResearchReference
fMRIMeasures brain activity via blood flow changes (BOLD signal)Potential for assessing changes in brain networks and activity patterns in response to this compound treatment kcl.ac.ukresearchgate.net
PETDetects radioactive tracers to visualize metabolic processes, receptor binding, or enzyme activityUsed for visualizing and quantifying MAO-A expression, relevant for understanding this compound's target engagement and potential in oncology acs.orgkcl.ac.uk

Biomarker Discovery and Validation for Therapeutic Response

Biomarker discovery and validation are critical for identifying objective indicators that can predict therapeutic response to this compound, personalize treatment strategies, and monitor drug effects. Biomarkers can determine disease presence, predict disease development, or forecast the response to specific therapies. lizard.bio

The process of biomarker development typically involves several phases: discovery, qualification, verification, and validation. nih.gov Analytical validation ensures that biomarker assays accurately and reliably quantify biomarkers in patient samples, while clinical validation assesses their ability to differentiate patient groups (e.g., responders vs. non-responders). mdpi.comnih.gov

Table 5: Key Steps in Biomarker Discovery and Validation

StepDescriptionImportanceReference
DiscoveryIdentification of potential biomarkers, often using "Omics" approachesTo find novel indicators of disease state or treatment response nih.gov
Analytical ValidationEnsuring the accuracy and reliability of biomarker assaysTo confirm the technical performance of the assay mdpi.comnih.gov
Clinical ValidationAssessing the biomarker's ability to differentiate patient groups (e.g., responders)To establish the clinical utility and predictive power of the biomarker mdpi.comnih.gov

Computational and Structural Biology Approaches

Computational and structural biology approaches play a crucial role in understanding the intricate mechanisms of this compound's interaction with its biological targets, particularly monoamine oxidases (MAOs). These methodologies provide atomic-level insights into enzyme-inhibitor binding, guiding the rational design of novel analogues with improved efficacy and selectivity.

Enzyme-Inhibitor Docking and Molecular Dynamics Simulations

Enzyme-inhibitor docking and molecular dynamics (MD) simulations are powerful in silico tools employed to elucidate the binding modes and dynamic interactions between this compound and MAO enzymes. This compound is known as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), demonstrating a slight preference for MAO-A wikipedia.org.

Computational studies often utilize the X-ray crystallographic structures of human MAO-A (e.g., PDB entry: 2Z5X) and MAO-B (e.g., PDB code: 2XCG) to model these interactions guidetopharmacology.org. Docking simulations predict the preferred orientation and conformation of this compound within the enzyme's active site, while MD simulations provide a dynamic view of the ligand-receptor complex over time, accounting for flexibility and solvent effects guidetopharmacology.orguni.lumcw.edumassbank.eunih.gov.

A key finding from these studies is the mechanism of this compound's irreversible inhibition. This compound undergoes enzyme-catalyzed conversion to a reactive diazene (B1210634) intermediate. This intermediate then reacts with oxygen to form an arylalkyl radical, which subsequently forms a covalent adduct at the N5 position of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the MAO active site guidetopharmacology.org. Non-covalent interactions, such as hydrophobic interactions, hydrogen bond donors, and positive ionizables, also contribute to this compound's binding within the MAO-B active site.

Comparative in silico analyses, using molecular docking and MD simulations, have evaluated this compound alongside other MAO-A inhibitors like moclobemide (B1677376) and isocarboxazid (B21086). Some studies suggest that this compound's quantitative binding energy and inhibition constant might indicate it is less favorable for MAO-A inhibition compared to moclobemide and isocarboxazid in certain in silico contexts uni.lu. This highlights the importance of computational methods in predicting and comparing the inhibitory potential of different compounds.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the specific structural features of a compound that are responsible for its biological activity. For this compound, a phenethylamine (B48288) and hydrazine derivative, SAR investigations aim to understand how modifications to its chemical structure impact its inhibitory potency and selectivity towards MAO isoforms and other enzymes wikipedia.orgmcw.edu.

One significant aspect of this compound's SAR involves its metabolism. This compound is metabolized to β-phenylethylidenehydrazine (PEH), which exhibits a distinct activity profile. While this compound itself is a potent MAO inhibitor, PEH is primarily a γ-aminobutyric acid (GABA) transaminase inhibitor, with only weak MAO inhibitory effects. Conversely, PEH is a strong inhibitor of primary amine oxidase (PrAO). This demonstrates how a metabolic transformation can drastically alter the pharmacological target and activity of a compound.

SAR studies often employ techniques like R-group disintegration and activity cliff analysis to pinpoint substructures critical for bioactivity mcw.edu. For instance, a selective this compound analogue, compound 12d, has been developed as an inhibitor of lysine-specific demethylase 1 (LSD1), demonstrating significant selectivity over MAO-A (23-fold) and MAO-B (63-fold). This analogue, an amino-phenelzine fused to phenyl-alkanoic acids via an amide spacer, was found to be a highly potent LSD1 inhibitor, showcasing how targeted structural modifications can redirect a compound's activity to a different enzyme target.

General SAR principles derived from studies on other MAO inhibitors, such as chalcones and coumarins, also provide valuable insights applicable to this compound analogues. These studies reveal that specific substitutions, like phenyl groups at different positions in coumarin (B35378) derivatives, can uniquely influence MAO inhibitory activity and selectivity. Such findings underscore the complex interplay between chemical structure and biological function, guiding the design of this compound derivatives with tailored pharmacological properties.

Future Directions and Emerging Research Frontiers

Development of Novel Phenelzine Analogues with Enhanced Specificity or Multi-Targeting Capabilities

Research into this compound's chemical structure and its interactions with various biological targets is paving the way for the development of novel analogues. The this compound pharmacophore has demonstrated the ability to functionally inhibit a wide array of non-MAO protein targets, representing an untapped therapeutic space for neurological disorders nih.gov. This promiscuous reactivity, particularly due to its hydrazine (B178648) group, facilitates the covalent inactivation of MAO via irreversible modification of its flavin adenine (B156593) dinucleotide (FAD) cofactor nih.gov.

Beyond MAO, this compound's multi-targeting capabilities include the inhibition of primary amine oxidase (semicarbazide-sensitive amine oxidase) and the elevation of gamma-aminobutyric acid (GABA) levels in the brain oup.com. Furthermore, recent findings indicate that this compound acts as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic modulation researchgate.net. These discoveries suggest that future analogues could be designed to selectively target specific MAO isoforms, other identified non-MAO proteins, or combine multiple mechanisms of action to improve efficacy and reduce off-target effects. Activity-based protein profiling (ABPP) platforms are being utilized to map proteins covalently modified by this compound-based probes in vivo, aiding in the discovery of selective small molecules for these proteins nih.gov.

Elucidation of this compound's Role in Modulating the Brain's Stress Response Systems

The intricate relationship between this compound and the brain's stress response systems, particularly the Hypothalamic-Pituitary-Adrenocortical (HPA) axis, is an active area of investigation. Chronic this compound treatment in male C57BL/6 mice has been shown to increase hypothalamic-pituitary activity, enhance adrenocortical responsiveness to adrenocorticotropic hormone (ACTH), and decrease glucocorticoid feedback efficacy oup.com. This observed drive for adrenocortical activity may explain the capacity of MAO inhibitors (MAOIs) to normalize endocrine and psychiatric symptoms associated with glucocorticoid deficiency in atypical depression oup.com.

Conversely, studies have also indicated that stress can reduce the in vivo potency of MAO inhibitors like this compound, suggesting a dynamic interplay between stress and drug efficacy westminster.ac.uk. This compound has been reported to impair corticosterone (B1669441) inhibition of ACTH and corticotropin-releasing hormone (CRH) and significantly reduce glucocorticoid receptor (GR) expression in certain brain regions, contrasting with the effects of some other antidepressants tandfonline.com. Understanding these modulatory effects on the HPA axis is crucial for optimizing this compound's therapeutic application in stress-related disorders.

Comprehensive Mapping of Non-Monoamine Oxidase Protein Targets and Their Functional Significance

Beyond its primary role as a MAO inhibitor, this compound engages with a variety of other protein targets, the comprehensive mapping of which is crucial for understanding its full pharmacological profile. Identified non-MAO targets include:

Tyrosine aminotransferase drugbank.com

Aromatic amino acid decarboxylase drugbank.com

Dopamine (B1211576) β-hydroxylase drugbank.com

4-aminobutyrate aminotransferase (GABA-T) drugbank.comwikipedia.org

Alanine (B10760859) aminotransferase 1 and 2 (ALA-T) drugbank.comwikipedia.org

Glutamate (B1630785) decarboxylase 2 drugbank.com

Aldehyde dehydrogenase 2 (ALDH2) nih.gov

Secernin-3 (SCRN3) nih.gov

Lysine-specific demethylase 1 (LSD1) researchgate.net

The inhibition of GABA-T and ALA-T by this compound and its metabolite β-phenylethylidenehydrazine (PEH) leads to an elevation of GABA and alanine levels in the brain, contributing to its anxiolytic and antidepressant effects drugbank.comwikipedia.org. The discovery of Secernin-3 as a target, for instance, has been linked to its involvement in thermal nociception, indicating potential roles in pain pathways nih.gov. Furthermore, this compound's interaction with ALDH2, an enzyme involved in alcohol breakdown, contributes to alcohol toxicity observed in some patients nih.gov. The diverse functional classes of these non-MAO targets suggest a broader therapeutic potential for this compound beyond its traditional psychiatric indications.

Exploration of Combinatorial Therapeutic Strategies Involving this compound

The exploration of combinatorial therapeutic strategies involving this compound is a significant area of research, particularly for treatment-resistant conditions. Studies have investigated the co-administration of this compound with other psychotropic medications and non-pharmacological interventions.

Pharmacological Combinations: this compound has been studied in combination with tricyclic antidepressants (TCAs) such as amitriptyline (B1667244) for refractory depression, demonstrating tolerability, although not always superior efficacy compared to monotherapy psychiatrictimes.comumich.edu. Evidence also supports the efficacy and safety of MAOIs when used with bupropion, trazodone, and stimulants, though these combinations are not FDA-approved psychiatrictimes.com. A case report highlighted the successful concomitant use of this compound and mirtazapine (B1677164) for treatment-resistant atypical depression, suggesting potential benefits under close supervision hmpgloballearningnetwork.com.

Non-Pharmacological Combinations: A randomized, double-blind, placebo-controlled trial demonstrated that combined this compound and cognitive behavioral group therapy (CBGT) was superior to either monotherapy or placebo in reducing symptoms and achieving remission in individuals with social anxiety disorder nih.govresearchgate.net. This suggests a synergistic effect where the pharmacological action of this compound complements the therapeutic benefits of psychotherapy.

Emerging Combinations in Other Fields: Beyond psychiatric applications, this compound is being explored in novel combinatorial strategies, such as its potential role as a next-generation immune checkpoint blockade (ICB) therapy in oncology. Studies have shown this compound's efficacy as a monotherapy and in combination with anti-PD-1 in cancer models, demonstrating tumor-suppressive effects and improved antitumor activity frontiersin.org.

The following table summarizes key findings from combinatorial therapy studies involving this compound:

Combination StrategyCondition TreatedKey FindingsReference
This compound + Amitriptyline (TCA)Refractory DepressionTolerability shown, but not consistently superior efficacy to monotherapy psychiatrictimes.com. psychiatrictimes.com
This compound + Bupropion, Trazodone, StimulantsTreatment-Resistant DepressionEfficacy and safety reported, but not FDA-approved for combination psychiatrictimes.com. psychiatrictimes.com
This compound + MirtazapineTreatment-Resistant Atypical DepressionSuccessful concomitant use reported in a case study hmpgloballearningnetwork.com. hmpgloballearningnetwork.com
This compound + Cognitive Behavioral Group Therapy (CBGT)Social Anxiety DisorderSuperior to monotherapy or placebo in reducing symptoms and achieving remission nih.govresearchgate.net. nih.govresearchgate.net
This compound + Anti-PD-1 (in cancer models)Cancer (e.g., melanoma)Demonstrated tumor-suppressive effects and improved antitumor activity frontiersin.org. frontiersin.org

Application of Pharmacogenomic and Personalized Medicine Approaches to this compound Therapy

The advent of pharmacogenomics holds significant promise for revolutionizing this compound therapy by enabling personalized treatment approaches. Pharmacogenomics aims to identify genetic factors that influence individual responses to medication, including efficacy and adverse effects frontiersin.orgnih.gov. This field can contribute to more individualized pharmacotherapy by analyzing genetic variations in genes related to drug metabolism, receptors, and transporters frontiersin.orgnih.govheraldopenaccess.us.

While broad pharmacogenomic studies are ongoing for antidepressants, specific research related to this compound has highlighted clinical characteristics that may predict response. For instance, the symptom pattern of atypical depression (characterized by oversleeping, overeating, anergy, and rejection sensitivity) has been shown to predict a better response to this compound compared to imipramine (B1671792) nih.gov. This demonstrates an early form of personalized medicine, where clinical phenotypes guide treatment selection. Future research will likely focus on identifying specific genetic markers that correlate with this compound's efficacy, tolerability, and the likelihood of specific side effects, enabling clinicians to tailor treatment more precisely for individual patients.

Advanced Research on Neuroplasticity Mechanisms Underlying Therapeutic Outcomes

Neuroplasticity, the brain's remarkable ability to reorganize itself by forming new neural connections, is increasingly recognized as a fundamental mechanism underlying the therapeutic outcomes of antidepressants, including MAOIs like this compound scirp.orgmdpi.comprimerascientific.com. While historically understood for its effects on neurotransmitter regulation, recent evidence suggests that this compound may also foster neuroplasticity scirp.org.

The therapeutic effects of antidepressants involve complex mechanisms that extend beyond the traditional monoaminergic hypothesis to encompass changes in neuroplasticity mdpi.com. These mechanisms include:

Synaptic Plasticity: The ability of synapses to strengthen or weaken over time in response to increases or decreases in their activity scirp.org.

Dendritic Remodeling: Changes in the structure and branching of dendrites, which receive synaptic inputs scirp.org.

Neurogenesis: The birth of new neurons, particularly in regions like the hippocampus scirp.orgmdpi.com.

Modifications in Neurotransmitter Systems: Shifts in the balance and function of neurotransmitter systems beyond simple increased availability scirp.orgmdpi.com.

These processes, which typically take several weeks to manifest, align with the delayed onset of clinical effects observed with many antidepressant drugs, including this compound mdpi.com. Advanced research is focused on elucidating the molecular and cellular pathways through which this compound influences these neuroplastic changes, potentially leading to the identification of novel targets for more rapidly acting or targeted interventions.

Investigation of this compound's Effects on Glucose and Lipid Homeostasis, and Oxidative Stress in Metabolic Disorders

Emerging research is uncovering this compound's significant effects on metabolic parameters, including glucose and lipid homeostasis, and its role in modulating oxidative stress, particularly in the context of metabolic disorders.

Studies in mouse models have demonstrated that this compound can mitigate various metabolic disturbances:

Glucose Homeostasis: In high-sucrose-drinking mice, this compound treatment restored glycemia and was associated with higher insulinaemia nih.govnih.gov. It reduced the mRNA levels of glucose transporters 1 and 4 (GLUT1, GLUT4) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in inguinal white adipose tissue (iWAT) nih.govnih.gov. The hypoglycemic effect of this compound has been observed in depressed, normal-weight, non-diabetic individuals and may involve mechanisms such as inhibition of jejunal glucose uptake, hepatic gluconeogenesis, and enhancement of glucose-mediated insulin (B600854) release nih.gov.

Oxidative Stress and Inflammation: this compound has demonstrated the ability to reduce markers of oxidative stress and inflammation. In high-sucrose-drinking mice, hepatic malondialdehyde levels were not altered in this compound-treated mice, unlike in sucrose-drinking controls nih.govnih.gov. In high-fat diet mice, this compound diminished hydrogen peroxide release in subcutaneous white adipose tissue and reduced the expression of leukocyte transmigration markers and proinflammatory cytokines in visceral white adipose tissue and liver researchgate.netnih.gov. This effect is partly attributed to its ability to inhibit both MAO and semicarbazide-sensitive amine oxidase (SSAO)/VAP-1 action, thereby reducing hydrogen peroxide production and influencing the proinflammatory state nih.gov. This compound also acts as a reactive oxygen species (ROS) scavenger nih.gov.

These findings suggest a promising role for this compound in alleviating obesity-related alterations and metabolic disturbances, warranting further investigation in animal models of obesity and diabetes.

Summary of this compound's Metabolic Effects in Mouse Models

Metabolic ParameterEffect of this compound TreatmentKey Molecular/Cellular ChangesReferences
Glucose Homeostasis Restored glycemia; increased insulinaemiaReduced mRNA of GLUT1, GLUT4, PEPCK in iWAT; inhibited jejunal glucose uptake; inhibited hepatic gluconeogenesis; enhanced insulin release nih.govnih.gov
Lipid Homeostasis Reduced lipid content in subcutaneous fat pads, liver, skeletal muscle; altered circulating FFA and glycerolReduced mRNA of SREBP-1c, PEPCK in WAT; impaired ability to re-esterify FFA in iWAT nih.govresearchgate.netnih.gov
Oxidative Stress Reduced hepatic malondialdehyde levels; diminished hydrogen peroxide release in subcutaneous WATInhibition of MAO and SSAO/VAP-1; ROS scavenger activity nih.govnih.govresearchgate.net
Inflammation Reduced expression of leukocyte transmigration markers and proinflammatory cytokines in visceral WAT and liverInhibition of VAP-1 adhesion activity researchgate.netnih.gov
Adiposity/Body Weight Attenuated increase in body weight and adiposity (in HFD mice)- researchgate.netnih.gov

Reassessment of this compound in Treatment Guidelines and Its Broader Therapeutic Potential

This compound, a potent, non-selective monoamine oxidase inhibitor (MAOI), is undergoing a reassessment within clinical guidelines due to its demonstrated efficacy in specific challenging psychiatric conditions and its emerging potential in non-psychiatric therapeutic areas. Historically, the use of MAOIs, including this compound, declined with the advent of newer antidepressant classes, largely due to concerns regarding side effects and drug interactions nih.gov. However, there is a renewed interest in MAOI drugs, particularly for treatment-resistant depression (TRD) and atypical depression, where this compound has shown significant clinical benefits nih.govwho.intpsychiatrist.com.

Reassessment in Treatment Guidelines: A broad consensus among psychopharmacologists acknowledges the effectiveness of classic MAOIs in treating severe and treatment-resistant depressions who.intresearchgate.net. Clinical evidence suggests that the effectiveness of this compound may be superior to selective serotonin (B10506) reuptake inhibitors (SSRIs) and comparable to tricyclic antidepressants (TCAs) in certain patient populations who.int. Specifically, this compound has demonstrated superior efficacy compared to tricyclics for depressed outpatients with atypical features who.intjwatch.org. For patients with chronic atypical depression, studies have indicated that maintaining treatment with this compound significantly reduces recurrence rates compared to discontinuation, supporting its prophylactic efficacy in this subgroup jwatch.org. Some guidelines now propose that MAOIs should be considered earlier in the treatment algorithm for TRD, rather than being reserved as a last-line option, especially when other treatments have failed researchgate.netwho.int.

Broader Therapeutic Potential: Beyond its established psychiatric indications, emerging research highlights this compound's broader therapeutic potential across various disease states, driven by its multifaceted pharmacological actions beyond monoamine oxidase inhibition.

Neuroprotective and Neuroregenerative Properties: this compound has been investigated for its potential neuroprotective and neuroregenerative capabilities. Research indicates that this compound can influence the GABA-glutamate balance in the brain, sequester reactive aldehydes, and inhibit primary amine oxidase nih.govtandfonline.comresearchgate.net. Studies in animal models have shown encouraging findings for its potential in conditions such as stroke, traumatic brain injury, spinal cord injury, and multiple sclerosis nih.govtandfonline.comresearchgate.net. Its active metabolite, 2-phenylethylidenehydrazine (PEH), also contributes to these neuroprotective effects by elevating brain GABA levels and sequestering reactive aldehydes tandfonline.comresearchgate.net.

Oncology: this compound is being explored for its anticancer properties, particularly as a lysine-specific demethylase 1 (LSD1) inhibitor. A Phase 2 clinical trial (NCT03505528) investigated the combination of nab-paclitaxel with this compound in patients with metastatic breast cancer. While all patients eventually experienced disease progression, some demonstrated anticancer action, with a median progression-free survival of 34 weeks frontiersin.orgresearcher.life. Another Phase 2 clinical trial examined this compound in patients with biochemical recurrent castrate-sensitive prostate cancer. This study observed prostate-specific antigen (PSA) declines in a notable proportion of patients, suggesting that therapies targeting monoamine oxidase A (MAOA), which this compound inhibits, could represent a new therapeutic avenue for recurrent prostate cancer nih.gov.

Table 1: this compound Efficacy in Biochemical Recurrent Prostate Cancer (Phase 2 Trial)

Outcome Measure Proportion of Patients (n=20) Proportion of Patients (n=17, at 12 weeks)
Maximal PSA decline ≥ 30% from baseline 25% (5/20) 24% (4/17)

Anti-inflammatory Effects: Monoamine oxidase inhibitors, including this compound, have demonstrated anti-inflammatory potential. Their mechanisms include reducing metabolic end products such as hydrogen peroxide and aldehydes, and increasing cellular and pericellular catecholamine levels, which are known to be associated with reduced inflammation frontiersin.org. A historical case report highlighted a rapid improvement in Crohn's disease symptoms in a patient prescribed this compound for associated depression, with disease reactivation upon discontinuation frontiersin.org.

Metabolic Effects: Recent research has suggested novel metabolic benefits for this compound, including an antilipogenic action. Studies in mice fed a high-fat diet demonstrated that oral this compound treatment attenuated increases in body weight and adiposity without affecting food consumption, indicating a potential role in addressing obesity-related metabolic alterations researcher.life.

These emerging research frontiers underscore the potential for this compound to be reconsidered not only for its established psychiatric indications, particularly in treatment-resistant cases, but also for its broader therapeutic applications in neurology, oncology, and metabolic disorders. Further studies are warranted to fully elucidate these potentials and integrate them into future clinical practice guidelines.

Q & A

Q. What preclinical models are commonly used to evaluate Phenelzine’s antidepressant mechanisms?

Researchers typically employ rodent models such as the forced swim test (FST) and tail suspension test (TST) to assess behavioral despair, alongside neurotransmitter level analyses (e.g., serotonin, norepinephrine) in brain tissue. These models help quantify MAO inhibition efficacy and dose-response relationships . Chronic mild stress (CMS) models may also simulate long-term depressive states to evaluate this compound’s neurochemical adaptations.

Q. How are dietary restrictions controlled in clinical trials investigating this compound’s safety and efficacy?

Trials enforce strict tyramine-free diets and monitor adherence through food diaries or biomarker analysis (e.g., urinary tyramine metabolites). Blinded dietitians often collaborate to standardize meals and mitigate hypertensive crisis risks. Placebo-controlled designs include dietary controls in both arms to isolate this compound-specific effects .

Q. What validated scales assess this compound’s therapeutic outcomes in depression studies?

The Hamilton Depression Rating Scale (HAM-D) and Beck Depression Inventory (BDI) are gold-standard tools. HAM-D focuses on clinician-rated symptom severity (e.g., sleep, mood), while BDI captures self-reported cognitive-affective changes. Both require baseline and post-intervention scoring to track longitudinal efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported neuroprotective versus neurotoxic effects?

Meta-analyses should stratify studies by dosage, exposure duration, and model systems (e.g., in vitro vs. in vivo). Sensitivity analyses can identify confounding variables, such as metabolite accumulation in long-term use. Complementary techniques like RNA sequencing may clarify dose-dependent pathways .

Q. What methodological safeguards are critical for ensuring blinding integrity in this compound trials?

Double-blind protocols must account for this compound’s distinctive side effects (e.g., orthostatic hypotension). Active placebos mimicking minor side effects (e.g., low-dose atropine) improve blinding validity. Post-trial surveys assessing participant/physician guesses about allocation can quantify blinding success .

Q. How should longitudinal studies optimize data collection to evaluate this compound’s relapse prevention?

Use repeated-measures ANOVA to analyze symptom trajectories, with covariates like adherence rates and comorbid conditions. Ecological momentary assessment (EMA) tools capture real-time mood fluctuations, reducing recall bias. Survival analysis models time-to-relapse, adjusting for dropout rates .

Q. What statistical approaches address missing data in this compound pharmacovigilance studies?

Multiple imputation (MI) or full-information maximum likelihood (FIML) methods handle missing data under the missing-at-random (MAR) assumption. Sensitivity analyses (e.g., pattern-mixture models) test robustness against missing-not-at-random (MNAR) scenarios. Propensity score weighting adjusts for baseline imbalances in observational cohorts .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound analogs?

Follow Beilstein Journal guidelines: report detailed synthetic protocols (e.g., reaction conditions, purification steps) in supplementary materials. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data must meet journal standards for compound verification. Cross-validate MAO inhibition assays with positive controls (e.g., tranylcypromine) .

Q. What criteria define a rigorous systematic review of this compound’s comparative efficacy against newer antidepressants?

Apply PRISMA guidelines: define inclusion/exclusion criteria (e.g., RCTs only), assess bias via Cochrane Risk of Tool, and grade evidence using GRADE. Subgroup analyses by depression subtype (e.g., atypical vs. melancholic) clarify this compound’s niche efficacy .

Q. How should qualitative studies explore patient experiences with this compound therapy?

Use semi-structured interviews grounded in phenomenological frameworks. Thematic analysis identifies patterns in adherence challenges or stigma perceptions. Triangulate findings with quantitative adherence metrics (e.g., pill counts) to enhance validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenelzine
Reactant of Route 2
Reactant of Route 2
Phenelzine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.